Pixantrone-d8
Description
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Properties
Molecular Formula |
C25H27N5O10 |
|---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
6,9-bis[(2-amino-1,1,2,2-tetradeuterioethyl)amino]benzo[g]isoquinoline-5,10-dione;bis((Z)-but-2-enedioic acid) |
InChI |
InChI=1S/C17H19N5O2.2C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;2*5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/i4D2,5D2,7D2,8D2;; |
InChI Key |
SVAGFBGXEWPNJC-XBEGKDNCSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Pixantrone-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of Pixantrone-d8, an isotopically labeled analog of the antineoplastic agent Pixantrone. This document is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Chemical Structure and Properties
This compound is the deuterated form of Pixantrone, an aza-anthracenedione that is structurally related to the anthracenedione class of anticancer drugs.[1] The deuterium (B1214612) labeling is specifically on the ethylamino side chains. The formal name of this compound is 6,9-bis((2-aminoethyl-1,1,2,2-d₄)amino)benzo[g]isoquinoline-5,10-dione, dimaleate.[2]
Key Structural Features:
-
Aza-anthracenedione Core: A key modification compared to anthracenediones like mitoxantrone (B413) is the replacement of a carbon atom with a nitrogen atom in the chromophore, which is believed to contribute to its reduced cardiotoxicity.[3]
-
Deuterated Side Chains: The two (2-aminoethyl)amino side chains at the 6 and 9 positions are labeled with deuterium on the ethylene (B1197577) bridge. This isotopic labeling makes this compound a valuable internal standard for pharmacokinetic and metabolic studies of Pixantrone using mass spectrometry.[2]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Formal Name | 6,9-bis((2-aminoethyl-1,1,2,2-d₄)amino)benzo[g]isoquinoline-5,10-dione, dimaleate | [2] |
| Molecular Formula | C₁₇H₁₁D₈N₅O₂ • 2C₄H₄O₄ | [2] |
| Molecular Weight | 565.6 g/mol | [2] |
| Deuteration Purity | ≥99% deuterated forms (d₁-d₈) | [2] |
| Appearance | Crystalline solid | |
| Biological Half-life | 14.7 to 31.9 hours (for Pixantrone) | [4] |
Synthesis of this compound
The synthesis of Pixantrone was first reported by Krapcho et al.[2][5] The synthesis of this compound follows a similar pathway, with the key difference being the use of deuterated starting materials for the side chains. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis of this compound can be logically divided into two main parts: the synthesis of the deuterated side-chain precursor and the subsequent condensation with the aza-anthracenedione core.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not publicly available, the following methodologies are based on the synthesis of Pixantrone and general organic synthesis principles.
2.2.1. Synthesis of Deuterated Ethylenediamine (Side-Chain Precursor)
The synthesis of the deuterated ethylenediamine side chain is a critical step. A common starting material would be deuterated 2-aminoethanol (ethanol-d4-amine).
-
Step 1: Protection of the Amino Group: The amino group of deuterated 2-aminoethanol is first protected, for example, as a phthalimide (B116566) or a carbamate, to prevent side reactions.
-
Step 2: Activation of the Hydroxyl Group: The hydroxyl group is then activated for nucleophilic substitution, typically by converting it to a good leaving group such as a tosylate or a mesylate.
-
Step 3: Nucleophilic Substitution: The activated intermediate is reacted with a protected amine (e.g., potassium phthalimide) in a nucleophilic substitution reaction.
-
Step 4: Deprotection: The protecting groups are removed to yield the free deuterated ethylenediamine.
2.2.2. Synthesis of the Aza-anthracenedione Core
The synthesis of the 6,9-dihalobenzo[g]isoquinoline-5,10-dione core can be achieved through multi-step procedures starting from simpler aromatic precursors, as described in the literature.[5]
2.2.3. Final Condensation and Purification
-
Step 5: Nucleophilic Aromatic Substitution: The 6,9-dihalobenzo[g]isoquinoline-5,10-dione core is reacted with two equivalents of the deuterated ethylenediamine in a nucleophilic aromatic substitution reaction to form this compound.
-
Step 6: Purification and Salt Formation: The crude this compound is purified using techniques such as column chromatography. The final product is often converted to a more stable and soluble salt, such as the dimaleate salt, by treatment with maleic acid.
Mechanism of Action
Pixantrone exerts its antineoplastic effects through a multi-faceted mechanism, primarily targeting DNA and enzymes involved in DNA replication and maintenance.[4] It is classified as a topoisomerase II inhibitor and a DNA intercalator.[6]
Key Mechanisms:
-
DNA Intercalation: The planar aromatic core of Pixantrone intercalates between the base pairs of DNA, distorting the double helix structure.
-
Topoisomerase II Inhibition: Pixantrone poisons topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. It stabilizes the covalent complex between topoisomerase II and DNA, leading to the formation of DNA double-strand breaks.[1]
-
Aberrant Mitosis: Recent studies suggest that Pixantrone can induce a latent form of DNA damage that does not trigger canonical DNA damage checkpoints but leads to mitotic perturbations and subsequent cell death after several rounds of aberrant cell division.
The signaling pathway leading to cell death induced by Pixantrone is illustrated in the following diagram.
Caption: Mechanism of action of Pixantrone leading to cell death.
Quantitative Biological Data
The cytotoxic activity of Pixantrone has been evaluated against various cancer cell lines. A summary of the reported IC₅₀ values is provided below.
| Cell Line | IC₅₀ (µg/mL) | Reference |
| L1210 leukemia | 0.01 | [2] |
| Doxorubicin-sensitive LoVo colon adenocarcinoma | 0.24 | [2] |
| Doxorubicin-resistant LoVo colon adenocarcinoma | 7.2 | [2] |
Conclusion
This compound is a crucial tool for the preclinical and clinical development of Pixantrone, enabling precise quantification in biological matrices. Its synthesis, while requiring specialized deuterated reagents, follows established chemical principles. The mechanism of action, involving DNA intercalation and topoisomerase II inhibition, underscores its potency as an antineoplastic agent. Further research into its unique induction of aberrant mitosis may reveal new therapeutic strategies and enhance our understanding of cancer cell biology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Pixantrone, a new anticancer drug with the same old cardiac problems? An in vitro study with differentiated and non-differentiated H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pixantrone | C17H19N5O2 | CID 134019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6,9-Bis[(aminoalkyl)amino]benzo[g]isoquinoline-5,10-diones. A novel class of chromophore-modified antitumor anthracene-9,10-diones: synthesis and antitumor evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
A Technical Guide to the Deuterium Labeling of Pixantrone for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deuterium (B1214612) labeling is a strategic tool in drug development to enhance the pharmacokinetic properties of promising therapeutic agents. This guide provides an in-depth technical overview of the deuterium labeling of Pixantrone, an aza-anthracenedione and topoisomerase IIα inhibitor approved for the treatment of relapsed or refractory aggressive B-cell non-Hodgkin lymphoma.[1][2] By replacing hydrogen atoms with deuterium at metabolically labile positions, the resulting compound, Pixantrone-d8, is hypothesized to exhibit improved metabolic stability and a more favorable pharmacokinetic profile. This document details a proposed synthesis of this compound, comprehensive experimental protocols for its characterization and evaluation, and a summary of its mechanism of action. All quantitative data, including hypothetical comparative data for this compound, is presented in structured tables, and key processes are visualized with diagrams to facilitate understanding.
Introduction: The Rationale for Deuterium Labeling
The "deuterium switch" is a medicinal chemistry strategy that involves the selective replacement of hydrogen atoms with their stable isotope, deuterium, in a drug molecule.[3][4] The foundational principle behind this approach is the Kinetic Isotope Effect (KIE).[5] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and therefore, reactions involving the cleavage of a C-D bond proceed at a slower rate.[5] Many drug molecules are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of C-H bonds as the rate-limiting step. By strategically placing deuterium at these "soft spots" of metabolic vulnerability, the rate of metabolism can be significantly reduced.[5]
The potential benefits of this modification include:
-
Increased Metabolic Stability: A slower rate of metabolism leads to a longer half-life (t1/2) of the drug in the body.[6]
-
Enhanced Drug Exposure: A longer half-life and reduced clearance result in a higher Area Under the Curve (AUC), meaning the body is exposed to a therapeutic concentration of the drug for a longer period.[6]
-
Improved Pharmacokinetic Profile: The overall pharmacokinetic profile can be improved, potentially leading to less frequent dosing and better patient compliance.[7]
-
Reduced Formation of Toxic Metabolites: By slowing down a particular metabolic pathway, "metabolic shunting" may occur, directing the drug's metabolism towards less toxic pathways.[7]
Pixantrone: A Candidate for Deuterium Labeling
Pixantrone is a synthetic aza-anthracenedione that is structurally related to mitoxantrone (B413) but exhibits reduced cardiotoxicity.[2] It is an established topoisomerase IIα inhibitor and DNA intercalator.[2] While the metabolism of Pixantrone is reported to be limited, its ethylamino side chains represent potential sites for oxidative metabolism.[8] Deuteration of these side chains, as in this compound (6,9-bis((2-aminoethyl-1,1,2,2-d4)amino)benzo[g]isoquinoline-5,10-dione), is a rational approach to potentially further improve its metabolic stability and pharmacokinetic properties.[9]
Synthesis of this compound
Proposed Synthetic Pathway
Experimental Protocol: Synthesis of this compound
This protocol is a proposed adaptation of the synthesis of non-deuterated Pixantrone.
Step 1: Synthesis of 6,9-Difluorobenzo[g]isoquinoline-5,10-dione
-
Anhydride Formation: Reflux pyridine-3,4-dicarboxylic acid with acetic anhydride to yield pyridine-3,4-dicarboxylic anhydride.[10]
-
Friedel-Crafts Acylation: React the anhydride with 1,4-difluorobenzene in the presence of aluminum chloride (AlCl3) under reflux to produce a mixture of nicotinic acid isomers.[10]
-
Cyclization: Treat the isomer mixture with fuming sulfuric acid to induce cyclization, yielding the 6,9-difluorobenzo[g]isoquinoline-5,10-dione core.[10]
Step 2: Synthesis of this compound
-
Nucleophilic Aromatic Substitution: Dissolve the 6,9-difluorobenzo[g]isoquinoline-5,10-dione core in pyridine.
-
Add a stoichiometric excess of ethylenediamine-d4 (commercially available).[11]
-
Stir the reaction mixture at room temperature for 12 hours, followed by heating to 50°C for 2 hours.[10]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Analytical Characterization of this compound
Rigorous analytical characterization is essential to confirm the identity, purity, and extent of deuterium incorporation in the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for confirming the successful deuteration of Pixantrone. The analysis involves a correlative approach using both 1H and 2H NMR.[12]
Experimental Protocol: NMR Analysis
-
Sample Preparation for 1H NMR: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6). Transfer the solution to a 5 mm NMR tube.[12]
-
Sample Preparation for 2H NMR: Dissolve 5-10 mg of this compound in approximately 0.6 mL of the corresponding non-deuterated solvent (e.g., DMSO-h6). Transfer the solution to a 5 mm NMR tube.[12][13]
-
NMR Acquisition: Acquire 1H and 2H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Analysis:
-
In the 1H NMR spectrum, confirm the absence or significant reduction of the signals corresponding to the protons on the ethylamino side chains of Pixantrone.
-
In the 2H NMR spectrum, confirm the presence of a signal at the chemical shift corresponding to the deuterated ethylamino side chains.[14][15]
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to quantify the extent of deuterium incorporation.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Dilute the stock solution to an appropriate concentration for LC-MS/MS analysis.
-
LC-MS/MS System:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Employ a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[16]
-
-
Data Acquisition:
-
Acquire full scan mass spectra to determine the molecular weight of this compound. The expected molecular weight is approximately 8 atomic mass units higher than that of non-deuterated Pixantrone.[17]
-
Use multiple reaction monitoring (MRM) to enhance sensitivity and selectivity for quantitative analysis.
-
-
Data Analysis:
-
Confirm the presence of the [M+H]+ ion corresponding to the mass of this compound.
-
Analyze the isotopic distribution to determine the percentage of d8 incorporation.
-
In Vitro Evaluation of Deuterated Pixantrone
Metabolic Stability Assay
This assay evaluates the rate at which Pixantrone and this compound are metabolized by liver enzymes, providing a direct measure of the impact of deuteration on metabolic stability.[18][19]
Experimental Protocol: Metabolic Stability in Human Liver Microsomes
-
Preparation of Incubation Mixtures: In separate tubes, prepare incubation mixtures containing either Pixantrone or this compound (final concentration of 1 µM), human liver microsomes (final concentration of 0.5 mg/mL), and phosphate buffer (pH 7.4).[18]
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a solution of NADPH (final concentration of 1 mM).[18]
-
Incubation and Sampling: Incubate the reactions at 37°C. At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.[8]
-
Reaction Termination: Stop the reaction by adding cold acetonitrile containing an internal standard (e.g., a structurally similar compound).[8]
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of remaining parent compound (Pixantrone or this compound).
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[5]
Cytotoxicity Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of Pixantrone and this compound on cancer cell lines.[20][21]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PANC1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Pixantrone and this compound for a specified period (e.g., 72 hours).[3]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data Summary
The following tables summarize the physicochemical properties of Pixantrone, its pharmacokinetic parameters, and its in vitro cytotoxicity. The data for this compound is hypothetical and is based on the expected improvements due to the kinetic isotope effect. This hypothetical data is clearly marked and should be experimentally verified.
Table 1: Physicochemical Properties
| Property | Pixantrone | This compound |
| Molecular Formula | C17H19N5O2 | C17H11D8N5O2 |
| Molecular Weight | 325.37 g/mol | 333.42 g/mol |
| CAS Number | 144510-96-3 | Not available |
Table 2: Comparative Pharmacokinetic Parameters (Hypothetical Data for this compound)
| Parameter | Pixantrone | This compound (Hypothetical) | Expected Improvement with Deuteration |
| Elimination Half-life (t1/2) | ~23 hours[8] | ~35-46 hours | Increased |
| Area Under the Curve (AUC) | Varies with dose | Increased | Greater overall drug exposure |
| Clearance (CL) | Varies with dose | Decreased | Reduced metabolic clearance |
| Volume of Distribution (Vd) | ~25.8 L[8] | No significant change expected | Not typically affected by deuteration |
Table 3: In Vitro Metabolic Stability (Hypothetical Data for this compound)
| Compound | In Vitro Half-life (t1/2) in Human Liver Microsomes | Intrinsic Clearance (Clint) |
| Pixantrone | (Baseline) | (Baseline) |
| This compound (Hypothetical) | ~1.5-2x longer than Pixantrone | ~30-50% lower than Pixantrone |
Table 4: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Pixantrone IC50 | This compound IC50 (Hypothetical) |
| MCF-7 (Breast Cancer) | ~25-100 nM[3] | No significant change expected |
| PANC1 (Pancreatic Cancer) | ~25-100 nM[3] | No significant change expected |
| L1210 (Leukemia) | ~0.01 µg/mL (~30 nM)[9] | No significant change expected |
Note: The cytotoxic mechanism of Pixantrone is primarily through topoisomerase II inhibition, which is not expected to be significantly affected by deuteration of the ethylamino side chains. Therefore, the IC50 values for this compound are hypothesized to be similar to those of non-deuterated Pixantrone.
Mechanism of Action and Signaling Pathways
Pixantrone exerts its anticancer effects through two primary mechanisms: inhibition of topoisomerase IIα and the formation of DNA adducts.
Topoisomerase IIα Inhibition
Pixantrone intercalates into DNA and stabilizes the topoisomerase IIα-DNA cleavage complex.[18] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).[18] These DSBs trigger a DNA damage response (DDR), which can lead to cell cycle arrest and apoptosis.[22]
Formaldehyde-Activated DNA Adduct Formation
In a distinct pathway, Pixantrone can be activated by formaldehyde (B43269) to form covalent adducts with DNA.[23] This leads to a different type of DNA lesion that can also contribute to cytotoxicity, potentially through a topoisomerase II-independent mechanism.[23]
Conclusion
The deuterium labeling of Pixantrone to create this compound presents a promising strategy for potentially improving its therapeutic profile. The foundational principle of the kinetic isotope effect suggests that this compound will exhibit greater metabolic stability and an enhanced pharmacokinetic profile compared to its non-deuterated counterpart. This technical guide has provided a comprehensive overview of a proposed synthetic route for this compound, detailed experimental protocols for its characterization and in vitro evaluation, and a summary of the underlying mechanisms of action of Pixantrone. The successful synthesis and evaluation of this compound could lead to a more effective and convenient treatment option for patients with non-Hodgkin lymphoma and other cancers. The methodologies and hypothetical data presented herein provide a solid framework for the preclinical development and investigation of this novel deuterated compound.
References
- 1. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pixantrone induces cell death through mitotic perturbations and subsequent aberrant cell divisions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. caymanchem.com [caymanchem.com]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Ethylenediamine (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-3164-1 [isotope.com]
- 12. benchchem.com [benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epj-conferences.org [epj-conferences.org]
- 16. benchchem.com [benchchem.com]
- 17. bdg.co.nz [bdg.co.nz]
- 18. mercell.com [mercell.com]
- 19. researchgate.net [researchgate.net]
- 20. broadpharm.com [broadpharm.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Technical Guide to the Mechanism of Action of Pixantrone and the Role of Pixantrone-d8 as a Stable Isotope
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pixantrone (B1662873) is a potent aza-anthracenedione antineoplastic agent that has demonstrated significant efficacy in the treatment of hematological malignancies. Its mechanism of action is primarily centered on the disruption of DNA replication and repair processes through DNA intercalation and inhibition of topoisomerase II. This technical guide provides an in-depth exploration of Pixantrone's molecular interactions and cellular effects. Furthermore, it elucidates the critical role of its deuterated analogue, Pixantrone-d8, as a stable isotope-labeled internal standard in bioanalytical assays, which is essential for accurate pharmacokinetic and metabolic studies. This document serves as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to support ongoing research and drug development efforts.
Pixantrone: Mechanism of Action
Pixantrone exerts its cytotoxic effects through a dual mechanism, acting as both a DNA intercalator and a topoisomerase II poison.[1] Unlike classic anthracyclines, Pixantrone's unique aza-anthracenedione structure results in a distinct pharmacological profile with reduced cardiotoxicity.[2]
DNA Intercalation and Adduct Formation
Pixantrone's planar aromatic rings insert between the base pairs of the DNA double helix. This intercalation distorts the helical structure, interfering with the processes of transcription and replication. Additionally, Pixantrone can directly alkylate DNA, forming stable DNA adducts and cross-strand breaks, which further contribute to its cytotoxic activity.
Topoisomerase II Inhibition
A primary mechanism of Pixantrone's anticancer activity is its inhibition of topoisomerase II, particularly the α isoform, which is highly expressed in proliferating cancer cells.[2] Topoisomerase II is a crucial enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication and transcription. It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then religating the broken strands.
Pixantrone acts as a topoisomerase II "poison" by stabilizing the covalent complex formed between the enzyme and the cleaved DNA.[2] This prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks. These persistent DNA lesions trigger cell cycle arrest and ultimately induce apoptosis. The selectivity of Pixantrone for topoisomerase IIα over the β isoform, which is more prevalent in cardiomyocytes, is believed to be a contributing factor to its reduced cardiotoxicity compared to other topoisomerase II inhibitors like doxorubicin.[2]
Quantitative Analysis of Pixantrone's Biological Activity
The biological activity of Pixantrone has been quantified through various in vitro assays, providing valuable data on its potency and selectivity.
| Parameter | Cell Line / System | Value | Reference |
| IC50 (Cell Viability) | K562 (Human Leukemia) | 0.10 µM | [2] |
| K/VP.5 (Etoposide-Resistant) | 0.56 µM | [2] | |
| MDCK (Canine Kidney) | 0.058 µM | [3] | |
| HT-29 (Human Colon Cancer) | 0.0012 µM (GI50) | [3] | |
| LoVo (Human Colon Cancer) | 0.24 µg/mL | [3] | |
| T47D (Human Breast Cancer) | 37.3 nM | [3] | |
| MCF-10A (Human Breast) | 126 nM | [3] | |
| OVCAR5 (Human Ovarian Cancer) | 136 nM | [3] | |
| PANC1 (Human Pancreatic Cancer) | Induces cell death at 25-500 nM | [3] | |
| Median Relative IC50 | In Vitro Panel (PPTP) | 54 nM | [4][5] |
| Apparent DNA Binding Constant (Kd) | THF-containing DNA | 1.25 ± 0.32 µM | [6][7] |
The Role of this compound as a Stable Isotope-Labeled Internal Standard
In drug development, accurate quantification of a drug in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, in which eight hydrogen atoms are replaced with deuterium, serves as an ideal internal standard for Pixantrone.
The "mechanism of action" of this compound is not pharmacological but analytical. It functions by mimicking the behavior of unlabeled Pixantrone during the entire analytical process, from sample extraction to detection. Because this compound is chemically identical to Pixantrone, it co-elutes during chromatography and exhibits the same ionization efficiency and extraction recovery. However, its increased mass allows it to be distinguished from the unlabeled drug by the mass spectrometer.
By adding a known amount of this compound to each sample, any variability in the analytical procedure that affects the analyte will also affect the internal standard to the same extent. The final concentration of Pixantrone is determined by the ratio of its peak area to that of this compound, thereby correcting for any experimental variations and ensuring high accuracy and precision.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Pixantrone-Induced Cell Death
Caption: Pixantrone's mechanism leading to apoptosis.
Experimental Workflow for Topoisomerase II Inhibition Assay
Caption: Workflow for Topoisomerase II inhibition assay.
Bioanalytical Workflow Using this compound
Caption: Bioanalytical workflow using this compound.
Experimental Protocols
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to decatenate, or unlink, kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibition of this activity is indicative of a topoisomerase II inhibitor.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL albumin)
-
ATP solution (e.g., 30 mM)
-
Pixantrone stock solution (in DMSO)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Agarose
-
TBE or TAE buffer
-
Ethidium bromide staining solution
Procedure:
-
On ice, prepare a reaction mixture containing 1x Topo II Assay Buffer, ATP (final concentration ~1 mM), and kDNA (final concentration ~10 ng/µL).
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of Pixantrone or DMSO (vehicle control) to the respective tubes.
-
Initiate the reaction by adding a predetermined amount of human topoisomerase IIα.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding Stop Buffer/Loading Dye. Treatment with SDS and proteinase K can also be performed to remove the protein covalently bound to the DNA.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at approximately 85V for 1 hour.
-
Stain the gel with ethidium bromide, destain with water, and visualize under UV light.
-
Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.
DNA Cleavage Assay
This assay determines if a compound stabilizes the cleavable complex, leading to an increase in linear DNA from a supercoiled plasmid substrate.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase IIα
-
10x Cleavage Assay Buffer (similar to decatenation buffer, may be ATP-free)
-
Pixantrone stock solution (in DMSO)
-
SDS solution (e.g., 10%)
-
Proteinase K (e.g., 20 mg/mL)
-
Loading dye
-
Agarose
-
TBE or TAE buffer
-
Ethidium bromide staining solution
Procedure:
-
Set up reactions containing supercoiled plasmid DNA, 1x cleavage assay buffer, and varying concentrations of Pixantrone.
-
Add human topoisomerase IIα and incubate at 37°C for 30 minutes.
-
Add SDS to a final concentration of 0.2% and proteinase K to a final concentration of 0.1 mg/mL.
-
Incubate at 37°C for an additional 30 minutes to digest the protein.
-
Add loading dye and load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with ethidium bromide and visualize. An increase in the linear DNA band indicates stabilization of the cleavable complex.
MTS Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Pixantrone stock solution
-
MTS reagent (containing PES as an electron coupling reagent)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Pixantrone for the desired exposure time (e.g., 72 hours). Include untreated and vehicle-treated controls.
-
Following the incubation period, add 20 µL of MTS reagent to each well.[8][9]
-
Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[8][9]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.
Conclusion
Pixantrone's multifaceted mechanism of action, involving both DNA intercalation and selective inhibition of topoisomerase IIα, underscores its efficacy as an anticancer agent. Its structural modifications appear to confer a favorable safety profile, particularly with regard to cardiotoxicity. The use of this compound as a stable isotope-labeled internal standard is indispensable for the robust and accurate bioanalytical quantification required in preclinical and clinical drug development. The detailed protocols and workflows provided in this guide offer a foundational framework for researchers to further investigate the pharmacological properties of Pixantrone and to develop and validate analytical methods essential for its clinical advancement.
References
- 1. Pharmacokinetic evaluation of pixantrone for the treatment of non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Initial testing (stage 1) of the topoisomerase II inhibitor pixantrone, by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Topoisomerase II inhibitor Pixantrone, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interactions of pixantrone with apurinic/apyrimidinic sites in DNA | microPublication [micropublication.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Understanding the Isotopic Purity of Pixantrone-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic purity of Pixantrone-d8, a deuterated analog of the antineoplastic agent Pixantrone. The use of stable isotope-labeled compounds like this compound is crucial in drug metabolism studies, pharmacokinetic research, and as internal standards for quantitative bioanalysis using mass spectrometry.[1][2] The accuracy and reliability of these studies are directly dependent on the isotopic purity of the labeled compound.
Pixantrone is an aza-anthracenedione that acts as a DNA intercalator and a topoisomerase II inhibitor.[3][4] Its deuterated counterpart, this compound, is synthesized to have eight deuterium (B1214612) atoms, which provides a distinct mass shift for mass spectrometric analysis while maintaining similar physicochemical properties to the unlabeled drug.[1]
Quantitative Data on Isotopic Purity
The isotopic purity of a deuterated compound refers to the percentage of molecules that contain the desired number of deuterium atoms. It is a critical quality attribute, as the presence of incompletely deuterated species can interfere with the analytical measurements of the unlabeled analyte. High-resolution mass spectrometry (HRMS) is a primary technique for determining the isotopic distribution of this compound.
The following table presents illustrative quantitative data for a representative batch of high-purity this compound, as would be determined by HRMS.
| Isotopologue | Mass Shift | Relative Abundance (%) |
| d8 (Fully Deuterated) | +8 | 98.5 |
| d7 | +7 | 1.2 |
| d6 | +6 | 0.2 |
| d5 | +5 | <0.1 |
| d4 | +4 | <0.1 |
| d3 | +3 | <0.1 |
| d2 | +2 | <0.1 |
| d1 | +1 | <0.1 |
| d0 (Unlabeled) | 0 | <0.1 |
| Note: This data is illustrative and represents a typical profile for a high-purity deuterated standard. Actual values may vary between batches and suppliers. |
Experimental Protocols
The determination of isotopic purity for this compound involves precise analytical methodologies. The following is a representative protocol for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective:
To determine the isotopic distribution and purity of this compound.
Instrumentation:
A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Materials and Reagents:
-
This compound sample
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (LC-MS grade)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final working concentration of 1 µg/mL.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute Pixantrone, for example:
-
Start at 5% B.
-
Increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 300-400.
-
Resolution: Set to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.
-
Data Acquisition: Acquire data across the chromatographic peak corresponding to this compound.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak of this compound.
-
Identify the monoisotopic peak of the fully deuterated species ([M+H]⁺).
-
Identify and integrate the peak areas of all other isotopologues (d0 to d7).
-
Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all isotopic peaks.
-
Visualizations
Chemical Structure of this compound
The following diagram illustrates the chemical structure of Pixantrone with the eight deuterium atoms highlighted.
Caption: Chemical structure of this compound.
Isotopic Purity Analysis Workflow
The workflow for determining the isotopic purity of this compound using LC-MS is depicted in the following diagram.
Caption: Workflow for LC-MS based isotopic purity analysis.
This guide provides a foundational understanding of the principles and methodologies involved in the characterization of this compound's isotopic purity. The use of well-defined protocols and high-resolution instrumentation is essential for ensuring the quality and reliability of this critical analytical standard in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Pixantrone-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pixantrone-d8 is the deuterated analog of Pixantrone, a synthetic aza-anthracenedione with significant antineoplastic activity. Structurally related to mitoxantrone, Pixantrone is utilized in the treatment of relapsed or refractory aggressive non-Hodgkin B-cell lymphomas.[1][2] The deuterated form, this compound, serves as a critical internal standard for the quantification of Pixantrone in various analytical methodologies, including gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[3] Given its role in quantitative analysis, a thorough understanding of the stability and optimal storage conditions of this compound is paramount to ensure the accuracy and reliability of experimental data.
This guide provides a comprehensive overview of the known stability and storage parameters for this compound, supplemented with data from its non-deuterated counterpart, Pixantrone, due to the limited availability of specific stability studies on the deuterated compound. The stability profiles of deuterated and non-deuterated compounds are generally considered to be very similar; however, minor differences may exist. It is, therefore, recommended that in-house stability studies be conducted for specific formulations and applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its stability, solubility, and handling characteristics.
| Property | Value |
| Formal Name | 6,9-bis((2-aminoethyl-1,1,2,2-d₄)amino)benzo[g]isoquinoline-5,10-dione, dimaleate |
| Chemical Formula | C₁₇H₁₁D₈N₅O₂ • 2C₄H₄O₄ |
| Molecular Weight | 565.6 g/mol |
| Appearance | Blue Solid |
| Purity | ≥99% deuterated forms (d₁-d₈) |
Source: Cayman Chemical
Stability and Storage Conditions
The stability of this compound is crucial for its use as an internal standard. The available data, primarily from suppliers and studies on the non-deuterated form, are summarized in Table 2.
| Compound | Form | Storage Condition | Reported Stability |
| This compound | Solid | -20°C | ≥ 4 years |
| Pixantrone (as PIXUVRI) | Lyophilized powder for concentrate for solution for infusion | Store in a refrigerator (2°C – 8°C) | Refer to product-specific expiry date |
| Pixantrone | Solution | Frozen at -20°C | Used for monthly preparation of solutions in a research setting |
Key Recommendations:
-
Long-term Storage (Solid): For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture.
-
Solution Storage: While specific data for this compound solutions is limited, studies on the non-deuterated form suggest that solutions can be stored frozen at -20°C. For the pharmaceutical formulation, refrigeration at 2°C - 8°C is recommended. Repeated freeze-thaw cycles should be avoided unless validated for the specific experimental conditions.
-
Shipping: this compound is typically shipped at room temperature in the continental US, though this may vary for other locations.
Experimental Protocols for Stability Assessment
To ensure the integrity of this compound for its intended use, a comprehensive stability testing protocol is essential. The following methodologies are adapted from general guidelines for pharmaceutical stability testing and information available for structurally similar compounds like Mitoxantrone.
Objective: To evaluate the stability of this compound under various environmental conditions and identify potential degradation products.
Materials:
-
This compound solid
-
High-purity solvents (e.g., water, methanol, acetonitrile)
-
pH buffers
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV or MS detector
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
General Procedure for Stability Study:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound solid.
-
Dissolve in a suitable solvent (e.g., sterile water for injection) to a known concentration.
-
If necessary, adjust the pH to the optimal range for stability. For the related compound Mitoxantrone, a pH of 2-4.5 provides maximum stability.
-
-
Storage Conditions:
-
Aliquot the stock solution into appropriate vials.
-
Store the aliquots under a range of conditions to be tested (e.g., -20°C, 4°C, room temperature, elevated temperatures like 40°C and 70°C).
-
Include conditions to assess sensitivity to light (photostability) by exposing samples to a light source while protecting a set of control samples.
-
-
Time Points for Analysis:
-
Establish a schedule for analysis at predetermined time points (e.g., Day 0, 1 week, 1 month, 3 months, 6 months, and 1 year).
-
-
Analytical Method:
-
Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).
-
The method must be capable of separating the parent this compound from any potential degradation products.
-
-
Data Analysis:
-
At each time point, analyze a fresh aliquot from each storage condition.
-
Quantify the concentration of this compound.
-
Calculate the percentage of degradation by comparing the concentration at each time point to the initial concentration at Day 0. A common threshold for stability is the retention of at least 90% of the initial concentration.
-
Forced Degradation Studies:
To understand the degradation pathways, forced degradation studies under more aggressive conditions are recommended.
-
Acid/Base Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) at room temperature or elevated temperature for a specified period.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 70°C) for a defined period.
-
Photodegradation: Expose a solution of this compound to a high-intensity light source.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
Caption: A workflow for assessing the stability of this compound.
Mechanism of Action
This compound, like its non-deuterated counterpart, is expected to function as a topoisomerase II inhibitor. The following diagram illustrates this proposed mechanism of action.
Caption: The proposed mechanism of action of this compound.
Conclusion
The stability and proper storage of this compound are critical for its function as an internal standard in research and drug development. Based on available data, long-term storage of solid this compound at -20°C is recommended to ensure its integrity for at least four years. For solutions, storage at -20°C is a common practice, although the stability in various solvents and under different pH conditions should be validated in-house. The provided experimental protocols offer a framework for conducting thorough stability assessments. By understanding and controlling the storage conditions, researchers can ensure the accuracy and reproducibility of their analytical results.
References
The Role of Pixantrone-d8 in Preclinical Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pixantrone, an aza-anthracenedione, is a promising antineoplastic agent developed to retain the therapeutic efficacy of anthracyclines while mitigating their associated cardiotoxicity. Its preclinical development has been a subject of extensive research, focusing on its mechanism of action, pharmacokinetic profile, and safety. A critical tool in this preclinical evaluation is Pixantrone-d8, a deuterated analog of Pixantrone. This technical guide provides an in-depth overview of the role of this compound in the preclinical development of Pixantrone, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows.
The primary role of this compound in preclinical development is as an internal standard (IS) for bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis. By incorporating deuterium (B1214612) atoms, this compound has a higher mass than Pixantrone but exhibits nearly identical physicochemical properties. This allows it to co-elute with Pixantrone during chromatography and experience similar ionization efficiency in the mass spectrometer, enabling accurate and precise quantification of Pixantrone in complex biological matrices such as plasma, serum, and tissue homogenates. This accurate quantification is fundamental for defining the pharmacokinetic and toxicokinetic profiles of Pixantrone in preclinical species.
Data Presentation
In Vitro Cytotoxicity of Pixantrone
The cytotoxic activity of Pixantrone has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a drug's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 0.5 - 5 | [1] |
| PANC-1 | Pancreatic Cancer | ~1 | [2][3] |
| MCF-7 | Breast Cancer | ~0.5 | [2][3] |
| T47D | Breast Cancer | ~0.5 | |
| OVCAR5 | Ovarian Cancer | ~0.1 |
Preclinical Pharmacokinetics of Pixantrone
Pharmacokinetic parameters of Pixantrone have been determined in preclinical animal models. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.
| Species | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Rat | 10 mg/kg (oral) | 495.03 | 1.01 | 1056.58 | 5.62 | |
| Rat | 5 mg/kg (IV) | - | - | - | - |
Note: Specific Cmax, Tmax, AUC, and half-life values for the 5 mg/kg IV dose in rats were not explicitly provided in the search results but the study was conducted.
In Vivo Efficacy of Pixantrone
Preclinical studies in animal models of cancer have demonstrated the anti-tumor activity of Pixantrone.
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| Mice | Non-Hodgkin Lymphoma | Pixantrone | Superior activity compared to doxorubicin | |
| Mice | Metastatic Breast Cancer | 180 mg/m² q3w or 85 mg/m² d1, 8, 15 of a 28d cycle | Insufficient activity in 2nd/3rd line setting |
Experimental Protocols
Bioanalytical Method for Pixantrone Quantification using LC-MS/MS with this compound as Internal Standard
This protocol is a representative example based on established methodologies for small molecule quantification in biological matrices.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.
-
Add 200 µL of cold methanol (B129727) to precipitate plasma proteins.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to an HPLC vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50mm x 2.1mm, 5µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 3 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for Pixantrone and this compound.
3. Method Validation:
-
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
In Vitro Topoisomerase II Decatenation Assay
This assay determines the inhibitory effect of Pixantrone on the decatenation activity of topoisomerase II.
1. Reaction Setup:
-
Prepare a reaction mixture containing assay buffer, ATP, and kinetoplast DNA (kDNA), which is a network of interlocked DNA circles.
-
Add varying concentrations of Pixantrone or a vehicle control to the reaction tubes.
-
Initiate the reaction by adding purified human topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
2. Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Treat with proteinase K to digest the enzyme.
3. Gel Electrophoresis:
-
Load the samples onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
4. Visualization and Analysis:
-
Visualize the DNA bands under UV light.
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in the release of minicircles that migrate into the gel.
-
In the presence of an effective inhibitor like Pixantrone, the decatenation will be inhibited, and the kDNA will remain in the loading well.
-
The concentration of Pixantrone that inhibits 50% of the decatenation activity (IC50) can be determined.
In Vivo Cardiotoxicity Study in Mice
This protocol outlines a general procedure to assess the cardiotoxic potential of Pixantrone in a murine model.
1. Animal Model and Dosing:
-
Use a suitable mouse strain (e.g., CD1 female mice).
-
Administer Pixantrone, a positive control (e.g., doxorubicin), and a vehicle control to different groups of mice. Dosing can be once weekly for several weeks.
2. Monitoring:
-
Monitor the animals for clinical signs of toxicity, body weight changes, and mortality throughout the study.
3. Cardiac Function Assessment (Optional):
-
Perform echocardiography to assess cardiac function parameters such as left ventricular ejection fraction (LVEF) at baseline and at the end of the study.
4. Histopathology:
-
At the end of the study, euthanize the animals and collect the hearts.
-
Fix the hearts in formalin and embed them in paraffin.
-
Prepare thin sections of the heart tissue and stain them with hematoxylin (B73222) and eosin (B541160) (H&E).
-
A board-certified veterinary pathologist should examine the heart sections microscopically for any signs of cardiotoxicity, such as myocardial degeneration, necrosis, inflammation, and fibrosis.
-
A scoring system can be used to grade the severity of the cardiac lesions.
Mandatory Visualizations
Caption: Mechanism of action of Pixantrone leading to apoptosis.
Caption: Preclinical development workflow for Pixantrone.
References
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Pixantrone in Human Plasma Using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pixantrone in human plasma. To ensure the highest degree of accuracy and precision, this method employs Pixantrone-d8, a stable isotope-labeled analog, as an internal standard (IS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and potential matrix effects. The simple and efficient protein precipitation-based sample preparation, coupled with the high selectivity and sensitivity of the LC-MS/MS analysis, makes this method ideal for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications involving Pixantrone.
Introduction
Pixantrone is an aza-anthracenedione with antineoplastic properties. It functions as a DNA intercalator and a topoisomerase II inhibitor, leading to the disruption of DNA replication and ultimately cell death.[1][2] Unlike traditional anthracyclines, Pixantrone was designed to have reduced cardiotoxicity.[3] Accurate and precise quantification of Pixantrone in biological matrices is crucial for understanding its pharmacokinetic profile, which includes a terminal half-life of approximately 23 hours, a large volume of distribution, and primary excretion via the biliary route.[3]
LC-MS/MS has become the preferred technique for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating potential variabilities during sample processing and analysis, thereby ensuring the reliability of the quantitative data. This application note provides a comprehensive protocol for the quantification of Pixantrone in human plasma using this compound as the internal standard.
Experimental Protocols
Materials and Reagents
-
Pixantrone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
LC-MS grade formic acid
-
Human plasma (K2-EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pixantrone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Pixantrone stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) mixture of acetonitrile and water.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank human plasma with the appropriate amount of Pixantrone.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to each tube and vortex briefly.
-
Add 150 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| Pixantrone | To be determined experimentally |
| This compound | To be determined experimentally |
Note: The specific MRM transitions for Pixantrone and this compound need to be optimized by infusing the individual compounds into the mass spectrometer.
Data Presentation
The following tables summarize the expected performance characteristics of a validated bioanalytical method for the quantification of Pixantrone. These values are based on typical requirements for such assays and should be confirmed during method validation.
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.99 |
| Weighing Factor | 1/x² |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 20 | < 20 | 80 - 120 |
| LQC | 3 | < 15 | < 15 | 85 - 115 |
| MQC | 100 | < 15 | < 15 | 85 - 115 |
| HQC | 800 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Expected Recovery (%) | Expected Matrix Effect (%) |
| Pixantrone | LQC | Consistent and reproducible | Within acceptable limits |
| Pixantrone | HQC | Consistent and reproducible | Within acceptable limits |
Visualizations
Caption: A schematic of the sample preparation workflow.
Caption: The signaling pathway of Pixantrone's anticancer activity.
Conclusion
The LC-MS/MS method described in this application note provides a robust, sensitive, and reliable approach for the quantification of Pixantrone in human plasma. The utilization of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, which are critical for regulated bioanalysis. The straightforward protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical studies. The presented method parameters and expected performance characteristics serve as a strong foundation for the validation and implementation of this assay in a research or drug development setting.
References
Application Notes and Protocol for the Use of Pixantrone-d8 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pixantrone is an aza-anthracenedione and a topoisomerase II inhibitor, structurally related to anthracyclines like mitoxantrone, but with a more favorable cardiac safety profile.[1][2] It is approved for the treatment of relapsed or refractory aggressive B-cell non-Hodgkin lymphomas.[2] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing strategies and ensuring patient safety. Pixantrone-d8, a stable isotope-labeled internal standard, is an essential tool for the accurate quantification of Pixantrone in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the use of this compound in preclinical and clinical pharmacokinetic studies.
Pharmacokinetic Profile of Pixantrone
Pixantrone exhibits a predictable pharmacokinetic profile when administered intravenously.[1] Key pharmacokinetic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Administration | Intravenous | [1] |
| Pharmacokinetics | Linear over 3–105 mg/m² dose range | [1] |
| Distribution | Rapid distribution phase | [1] |
| Elimination | Prolonged elimination phase | [1] |
| Mean Half-life (t½) | Approximately 23 hours | [1] |
| Volume of Distribution (Vd) | 25.8 L | [1] |
| Plasma Protein Binding | Approximately 50% | [1] |
| Metabolism | Limited | [1] |
| Primary Route of Excretion | Unchanged drug in the bile | [1] |
Mechanism of Action: Topoisomerase IIα Inhibition
Pixantrone exerts its antineoplastic effects primarily through the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair.[3][4] By stabilizing the topoisomerase IIα-DNA covalent complex, Pixantrone leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[3][4] Its selectivity for the topoisomerase IIα isoform, which is more prevalent in proliferating cancer cells compared to the topoisomerase IIβ isoform found in cardiomyocytes, is thought to contribute to its reduced cardiotoxicity.[3]
Experimental Protocol: Quantification of Pixantrone in Plasma using LC-MS/MS
This protocol outlines a method for the quantification of Pixantrone in plasma samples using this compound as an internal standard. The method is adapted from established protocols for the structurally similar compound, mitoxantrone.
Materials and Reagents
-
Pixantrone reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
LC-MS grade formic acid
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pixantrone and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Pixantrone stock solution in a 50:50 (v/v) acetonitrile:water mixture to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 (v/v) acetonitrile:water mixture.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentration levels by spiking blank human plasma with the appropriate amount of Pixantrone.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown samples) into a 96-well protein precipitation plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each well.
-
Vortex the plate for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Method
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Suggested Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Pixantrone | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 326.1 | 334.2 |
| Product Ion (m/z) | To be determined experimentally | To be determined experimentally |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | 100 | 100 |
Note: The precursor and product ions for Pixantrone and this compound are predicted based on their molecular weights and require experimental determination and optimization.
Experimental Workflow Diagram
Data Presentation and Analysis
The concentration of Pixantrone in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from the standards with known concentrations.
Calibration Curve Parameters
| Parameter | Typical Acceptance Criteria |
| Linearity Range | To be determined based on expected concentrations |
| Correlation Coefficient (r²) | > 0.99 |
| Weighing Factor | 1/x or 1/x² |
Accuracy and Precision
| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | < 20% | < 20% | 80 - 120% |
| LQC | < 15% | < 15% | 85 - 115% |
| MQC | < 15% | < 15% | 85 - 115% |
| HQC | < 15% | < 15% | 85 - 115% |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Conclusion
This application note provides a comprehensive protocol for the use of this compound as an internal standard in pharmacokinetic studies of Pixantrone. The detailed experimental procedures and data analysis guidelines are intended to assist researchers in obtaining accurate and reliable data for a better understanding of the clinical pharmacology of this important antineoplastic agent. The provided LC-MS/MS parameters serve as a strong starting point for method development and validation.
References
Application Notes and Protocols for Stable Isotope Dilution Assay of Pixantrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pixantrone is an aza-anthracenedione, a type of antineoplastic agent, used in the treatment of certain cancers like non-Hodgkin's lymphoma.[1][2] It functions as a DNA intercalator and a topoisomerase II inhibitor, leading to the disruption of DNA replication and ultimately cell death.[1] Accurate and precise quantification of Pixantrone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
A stable isotope dilution assay coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. This method offers high sensitivity and selectivity by utilizing a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass. This SIL-IS, typically a deuterated analog of Pixantrone (e.g., Pixantrone-d4), is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for highly accurate and precise quantification by correcting for variations during sample processing and analysis.
Quantitative Data Summary
The following tables summarize the typical validation parameters for a bioanalytical method for Pixantrone quantification in plasma using a stable isotope dilution LC-MS/MS assay. These values are representative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighing Factor | 1/x² |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| LQC | 1.5 | < 15 | < 15 | 85 - 115 |
| MQC | 50 | < 15 | < 15 | 85 - 115 |
| HQC | 400 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Pixantrone | 1.5 | 85 - 115 | 85 - 115 |
| Pixantrone | 400 | 85 - 115 | 85 - 115 |
| Pixantrone-d4 | 100 | 85 - 115 | 85 - 115 |
Experimental Protocols
Materials and Reagents
-
Pixantrone reference standard
-
Pixantrone-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (reagent grade)
-
Human plasma (or other relevant biological matrix)
-
96-well protein precipitation plates
-
Collection plates
-
Sealing mats
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Preparation of Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pixantrone and Pixantrone-d4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Pixantrone stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Pixantrone-d4 stock solution in a 50:50 (v/v) mixture of acetonitrile and water.
-
Quality Control (QC) Samples: Prepare QC samples at four concentration levels (LLOQ, LQC, MQC, and HQC) by spiking blank human plasma with the appropriate amount of Pixantrone.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (standards, QCs, and unknown samples) into a 96-well protein precipitation plate.
-
Add 150 µL of the internal standard working solution (100 ng/mL Pixantrone-d4 in acetonitrile) to each well.
-
Vortex the plate for 2 minutes at 1000 rpm.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well collection plate.
-
Seal the collection plate and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to 10% B and equilibrate for 1 minute. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Pixantrone | Pixantrone-d4 |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be optimized | To be optimized |
| Dwell Time (ms) | 100 | 100 |
Note: The specific precursor and product ions, as well as the collision energy, will need to be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for the stable isotope dilution analysis of Pixantrone.
Caption: Simplified signaling pathway of Pixantrone's mechanism of action.
References
Application Note: Quantification of Pixantrone in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of Pixantrone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Pixantrone-d8, a stable isotope-labeled internal standard (SIL-IS), to ensure high accuracy and precision, correcting for variability during sample preparation and analysis. The protocol details a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug development research involving Pixantrone.
Introduction
Pixantrone is an aza-anthracenedione with antineoplastic properties, structurally related to anthracyclines like mitoxantrone.[1] It is approved for the treatment of certain types of non-Hodgkin's lymphoma.[1][2] Pixantrone's mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which ultimately leads to cell cycle arrest and apoptosis.[1][2][3][4] Given its potent cytotoxic nature, accurate measurement of Pixantrone concentrations in human plasma is critical for understanding its pharmacokinetics and ensuring patient safety.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing a reliable means of normalization and leading to more accurate and precise results. This application note provides a detailed protocol for the quantification of Pixantrone in human plasma, adaptable for various research applications.
Experimental Protocols
Materials and Reagents
-
Pixantrone reference standard
-
This compound internal standard
-
Blank human plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Calibrated pipettes
Preparation of Solutions
-
Pixantrone Stock Solution (1 mg/mL): Accurately weigh and dissolve Pixantrone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Pixantrone stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Pixantrone | This compound |
| Ionization Mode | ESI, Positive | ESI, Positive |
| Precursor Ion (m/z) | 324.2 | 332.2 |
| Product Ion (m/z) | 280.1 | 288.1 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
Note: The precursor and product ion m/z values for Pixantrone and this compound are estimated based on their chemical structures and may require optimization on the specific mass spectrometer being used.
Data Presentation
The following tables summarize the expected performance characteristics of this bioanalytical method, based on typical validation parameters for similar assays.
Table 1: Calibration Curve Parameters
| Parameter | Expected Value |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighing Factor | 1/x² |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| LQC | 1.5 | < 15 | < 15 | 85 - 115 |
| MQC | 50 | < 15 | < 15 | 85 - 115 |
| HQC | 400 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Pixantrone | 1.5 (LQC) | > 85 | < 15 |
| Pixantrone | 400 (HQC) | > 85 | < 15 |
Visualizations
Caption: Experimental workflow for the quantification of Pixantrone in human plasma.
Caption: Simplified signaling pathway of Pixantrone's mechanism of action.
References
Application Notes and Protocols for the Bioanalysis of Pixantrone-d8
Introduction
Pixantrone is an aza-anthracenedione, an antineoplastic agent, structurally similar to mitoxantrone, and is used in the treatment of various cancers.[1][2] Accurate and reliable quantification of Pixantrone in biological matrices is essential for pharmacokinetic and toxicokinetic studies in drug development. Pixantrone-d8, a deuterated analog, is the ideal internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it shares near-identical physicochemical properties with the analyte, ensuring accurate correction for matrix effects and procedural variability.[3]
This document provides detailed application notes and protocols for three common sample preparation techniques for the analysis of Pixantrone in biological fluids using this compound as an internal standard: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Physicochemical Properties of Pixantrone
A summary of the key physicochemical properties of Pixantrone is presented below. This information is crucial for the selection and optimization of sample preparation techniques.
| Property | Value | Source |
| Molecular Weight | 325.37 g/mol | [4] |
| logP | 0.35 - 0.57 | [3] |
| pKa (Strongest Basic) | 9.52 | |
| Water Solubility | Moderately soluble |
The logP value suggests that Pixantrone has moderate lipophilicity, making it amenable to extraction with a range of organic solvents. The basic pKa indicates that the charge state of the molecule can be manipulated by adjusting the pH, a key consideration for optimizing both LLE and SPE methods.
General Workflow for Bioanalysis
The general workflow for the bioanalysis of Pixantrone using this compound as an internal standard is depicted below.
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. It is often used for its simplicity and high-throughput applicability.
Experimental Protocol
Materials:
-
Human plasma or serum samples
-
Pixantrone and this compound stock solutions
-
Acetonitrile (B52724) (HPLC grade, chilled to -20°C)
-
Microcentrifuge tubes (1.5 mL) or 96-well protein precipitation plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to sample).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system. If higher sensitivity is required, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value |
| Recovery | > 90% |
| Matrix Effect | Minimal to moderate |
| Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
Workflow Diagram
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method can provide cleaner extracts compared to PPT.
Experimental Protocol
Materials:
-
Human plasma or serum samples
-
Pixantrone and this compound stock solutions
-
Extraction solvent (e.g., Methylene Chloride or a mixture of Diethyl Ether and Dichloromethane (3:2, v/v))
-
Reconstitution solvent (e.g., mobile phase)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of the plasma or serum sample into a centrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 1 mL of the extraction solvent (e.g., Methylene Chloride).
-
Vortex the mixture for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 10,000 x g for 10 minutes to achieve phase separation.
-
Carefully transfer the organic layer (the lower layer if using Methylene Chloride) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value |
| Recovery | > 85% |
| Matrix Effect | Low |
| Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
Workflow Diagram
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix. It generally provides the cleanest extracts, minimizing matrix effects. A C18 cartridge is recommended for Pixantrone based on its physicochemical properties.
Experimental Protocol
Materials:
-
Human plasma or serum samples
-
Pixantrone and this compound stock solutions
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
20% Methanol in water
-
SPE vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading:
-
To 200 µL of plasma or serum, add 20 µL of the this compound internal standard working solution.
-
Add 200 µL of 0.1% formic acid in water to the sample and vortex to mix.
-
Load the diluted sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
Dry the cartridge under a high vacuum for 5 minutes.
-
-
Elution: Elute Pixantrone and this compound with 1 mL of 0.1% formic acid in methanol.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary (Expected Performance)
| Parameter | Expected Value |
| Recovery | > 95% |
| Matrix Effect | Very Low |
| Precision (%CV) | < 10% |
| Accuracy (%) | 90 - 110% |
Workflow Diagram
Conclusion
The choice of sample preparation technique for the analysis of this compound will depend on the specific requirements of the assay, such as the desired level of sensitivity, throughput, and the complexity of the biological matrix. Protein precipitation offers a rapid and simple approach, while liquid-liquid extraction provides a cleaner sample. Solid-phase extraction is the most selective method, yielding the highest quality extracts and minimizing matrix effects, which is often crucial for achieving the lowest limits of quantification in regulated bioanalysis. The use of this compound as an internal standard is highly recommended for all three methods to ensure the accuracy and precision of the quantitative results.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Pixantrone-d8 LC-MS/MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Pixantrone and its deuterated internal standard, Pixantrone-d8.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Pixantrone?
A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (Pixantrone) and its internal standard (this compound). These components can include salts, proteins, lipids (especially phospholipids), and metabolites.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of Pixantrone and this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[3][4] The consequence of unmanaged matrix effects is inaccurate and imprecise quantification of Pixantrone, which can compromise the reliability of pharmacokinetic and other bioanalytical studies.[4]
Q2: My Pixantrone and this compound signals are low and variable when analyzing plasma samples. Could this be due to matrix effects?
A2: Yes, low and inconsistent signal intensity, particularly in complex biological matrices like plasma, is a classic symptom of ion suppression, a common type of matrix effect. Plasma is rich in phospholipids (B1166683) and proteins, which are known to interfere with the ionization of target analytes in the ESI (electrospray ionization) source. While this compound is designed to co-elute with Pixantrone and experience similar matrix effects, severe ion suppression can reduce the signal of both to a level that compromises sensitivity and reproducibility.
Q3: How can I confirm that matrix effects are the root cause of my analytical issues?
A3: Two primary experimental approaches are used to assess matrix effects: a qualitative post-column infusion experiment and a quantitative post-extraction spike experiment. The post-column infusion experiment helps to identify at what points during the chromatographic run co-eluting matrix components are causing ion suppression or enhancement. The post-extraction spike experiment provides a quantitative measure of the extent of these effects.
Q4: What are the most effective strategies for minimizing or eliminating matrix effects in Pixantrone analysis?
A4: A multi-pronged approach is often the most effective. This includes:
-
Robust Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system. Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing phospholipids than protein precipitation (PPT).
-
Chromatographic Optimization: Modifying the LC method to achieve better separation between Pixantrone and co-eluting matrix components is a crucial step. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a different column altogether.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS for Pixantrone. Because it is chemically almost identical to Pixantrone, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, variability due to matrix effects can be effectively compensated for.
Q5: Are there specific sample preparation techniques that are recommended for minimizing phospholipid-based matrix effects for compounds like Pixantrone?
A5: Yes, for removing problematic phospholipids, certain sample preparation techniques are more effective than others. While protein precipitation is a simple and common technique, it is often insufficient for removing phospholipids. Liquid-liquid extraction can be more effective. For more challenging matrices, solid-phase extraction (SPE) is a powerful tool for cleaning up samples and minimizing matrix effects.
Troubleshooting Guides
This section provides a structured approach to identifying and resolving common issues encountered during this compound LC-MS/MS analysis.
Issue 1: Inconsistent or Low Signal for both Pixantrone and this compound
| Possible Cause | Troubleshooting Steps |
| Significant Ion Suppression | 1. Perform a Post-Column Infusion Experiment: This will identify the retention time regions where ion suppression is occurring. 2. Optimize Sample Preparation: If suppression is observed, enhance your sample cleanup. Consider switching from protein precipitation to liquid-liquid extraction or solid-phase extraction to better remove phospholipids. 3. Modify Chromatography: Adjust your LC gradient to separate the elution of Pixantrone from the ion suppression zones. |
| Poor Ionization Efficiency | 1. Optimize MS Source Parameters: Adjust settings such as capillary voltage, gas flow, and temperature to maximize the signal for Pixantrone and this compound. 2. Check Mobile Phase Composition: Ensure the mobile phase pH and organic content are optimal for the ionization of Pixantrone. |
| Instrument Contamination | 1. Clean the Ion Source: Contaminants can build up in the ion source and suppress the signal. 2. Use a Divert Valve: Program the divert valve to send the highly aqueous, early-eluting portion of the chromatogram (which often contains salts and other interferences) to waste instead of the mass spectrometer. |
Issue 2: High Variability in the Analyte/Internal Standard Peak Area Ratio
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. Evaluate Matrix Effects from Different Lots: Prepare samples using at least six different lots of blank matrix to assess the variability of the matrix effect. 2. Improve Sample Cleanup: A more rigorous sample preparation method can reduce the variability in matrix components between different samples. |
| Internal Standard Issues | 1. Verify Internal Standard Concentration: Ensure the concentration of this compound is appropriate and consistent across all samples. 2. Check for Contamination: Analyze a blank sample to ensure there is no interfering peak at the retention time of this compound. |
| Chromatographic Issues | 1. Check for Co-eluting Interferences: An interfering peak that co-elutes with either the analyte or the internal standard can affect the peak integration and lead to variable ratios. Optimize the chromatography to resolve these peaks. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for Pixantrone.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Pixantrone and this compound into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established procedure. Spike Pixantrone and this compound into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike Pixantrone and this compound into the blank biological matrix before the extraction procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Pixantrone and this compound.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
Parameter Formula Interpretation Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A) MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. Recovery (RE) (Peak Area in Set C) / (Peak Area in Set B) Measures the efficiency of the extraction process. Process Efficiency (PE) (Peak Area in Set C) / (Peak Area in Set A) Represents the overall efficiency of the method, combining extraction recovery and matrix effects. Note: These calculations should be performed for both the analyte (Pixantrone) and the internal standard (this compound).
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
Objective: To identify the retention time windows where matrix effects occur.
Methodology:
-
Set up the Infusion: Tee a syringe pump containing a solution of Pixantrone in mobile phase into the LC flow path between the analytical column and the mass spectrometer ion source.
-
Establish a Stable Baseline: Infuse the Pixantrone solution at a constant flow rate to obtain a stable signal (baseline) in the mass spectrometer.
-
Inject Extracted Blank Matrix: Inject an extracted blank matrix sample onto the LC column and run your chromatographic method.
-
Monitor the Baseline: Observe the baseline of the infused Pixantrone signal. Any significant dip in the baseline indicates a region of ion suppression, while a rise in the baseline indicates ion enhancement. The retention time of these deviations corresponds to the elution of interfering components from the matrix.
Data Presentation
Table 1: Example Data for Quantitative Assessment of Matrix Effects
| Sample Set | Analyte | Mean Peak Area (n=3) | Matrix Factor (MF) | IS-Normalized MF |
| A (Neat) | Pixantrone | 1,250,000 | - | - |
| This compound | 1,350,000 | - | - | |
| B (Post-Spike) | Pixantrone | 950,000 | 0.76 | 0.99 |
| This compound | 1,050,000 | 0.78 | ||
| C (Pre-Spike) | Pixantrone | 875,000 | - | - |
| This compound | 965,000 | - | - |
In this example, both Pixantrone and its internal standard experience approximately 24% and 22% ion suppression, respectively. However, the IS-Normalized Matrix Factor is close to 1, indicating that the use of this compound effectively compensates for the matrix effect.
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent or low signals in Pixantrone LC-MS/MS analysis.
Caption: Workflow for the quantitative assessment of matrix effects, recovery, and process efficiency.
References
Overcoming ion suppression with Pixantrone-d8 internal standard
Welcome to the technical support center for the bioanalysis of Pixantrone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during quantitative analysis, with a focus on mitigating ion suppression using its deuterated internal standard, Pixantrone-d8.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS bioanalysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, Pixantrone.[1][2] It occurs when co-eluting molecules from the sample matrix (e.g., salts, phospholipids, or metabolites from plasma) compete with the analyte for ionization in the mass spectrometer's ion source.[1][3] This competition leads to a decreased signal intensity for the analyte, which can severely compromise the sensitivity, accuracy, and precision of the quantitative results.[3] It's a critical issue because even with highly selective MS/MS methods, these "invisible" interferences can lead to erroneous pharmacokinetic data.[2]
Q2: How does using this compound as an internal standard help overcome ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for correcting ion suppression.[4] this compound is chemically and structurally identical to Pixantrone, except that eight hydrogen atoms have been replaced with deuterium (B1214612). This substitution makes it slightly heavier but does not significantly alter its physicochemical properties.[5]
Because they are nearly identical, this compound co-elutes with Pixantrone from the LC column and experiences the same degree of ion suppression or enhancement.[5] By adding a known amount of this compound to every sample and standard, and then calculating the ratio of the analyte's peak area to the internal standard's peak area, any signal variability is normalized. This ratiometric analysis effectively cancels out the impact of ion suppression, leading to accurate and precise quantification.[5]
Q3: What are the primary sources of ion suppression when analyzing Pixantrone in plasma?
A3: When analyzing samples from biological matrices like plasma, the most common sources of ion suppression are endogenous compounds that get co-extracted with Pixantrone. Key culprits include:
-
Phospholipids: These are abundant components of cell membranes and are notorious for causing significant ion suppression in reversed-phase chromatography.
-
Salts and Buffers: Non-volatile salts from the biological matrix can build up on the ESI probe, hindering the desolvation process and suppressing the analyte signal.
-
Endogenous Metabolites: Various small molecules naturally present in plasma can co-elute with the analyte and compete for ionization.
Q4: Can I use a different internal standard that is not a deuterated version of Pixantrone?
A4: While other compounds (analog internal standards) can be used, they are less effective at correcting for matrix effects. An ideal internal standard should have physicochemical properties as close as possible to the analyte to ensure it behaves identically during sample preparation and analysis.[3] Because an analog IS will have a different chemical structure, it may elute at a slightly different time and be affected differently by matrix components, leading to incomplete correction for ion suppression. A stable isotope-labeled internal standard like this compound is the most reliable choice as it co-elutes and experiences the same matrix effects as the analyte.[4]
Troubleshooting Guide
Problem 1: Low or inconsistent signal for Pixantrone, even with the this compound internal standard.
-
Possible Cause: Severe ion suppression is affecting both the analyte and the internal standard, pushing their signals close to the limit of detection.
-
Solution:
-
Improve Sample Cleanup: The most effective way to combat severe ion suppression is to remove the interfering components from the matrix before analysis.[4] Transition from a simple protein precipitation (PPT) method to a more rigorous sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE, in particular, can be optimized to selectively isolate Pixantrone while washing away a significant portion of matrix components.[6]
-
Optimize Chromatography: Adjust the LC gradient to better separate Pixantrone from the regions of major ion suppression. A technique called "post-column infusion" can be used to identify these regions. This involves injecting a blank, extracted matrix sample while a constant flow of Pixantrone is infused post-column. Dips in the baseline signal indicate retention times where suppression occurs. Your chromatographic method can then be adjusted to ensure Pixantrone elutes away from these zones.
-
Problem 2: The peak area ratio of Pixantrone to this compound is not reproducible across replicates.
-
Possible Cause: Inconsistent sample preparation or differential matrix effects. While this compound corrects for suppression, extreme sample-to-sample variability in the matrix can still be a challenge.
-
Solution:
-
Automate Sample Preparation: Manual sample preparation, especially LLE or SPE, can introduce variability. If possible, use an automated liquid handler to ensure consistency in reagent addition, mixing, and timing.
-
Check for IS Purity and Stability: Ensure the this compound internal standard solution is pure, stable, and accurately prepared. Any degradation or inaccuracy in the IS concentration will directly impact the final calculated results.
-
Evaluate Different Extraction Methods: Compare the reproducibility of different sample cleanup methods. The table below shows representative performance data for different techniques when analyzing a similar compound, Mitoxantrone, in human plasma.
-
Problem 3: The Pixantrone and this compound peaks are separating on the column.
-
Possible Cause: This is known as an isotopic effect, where the deuterium substitution causes a slight change in retention time, particularly on high-resolution UPLC/HPLC columns. If the two peaks separate, they may elute into regions with different levels of ion suppression, leading to inaccurate correction.
-
Solution:
-
Modify Chromatographic Conditions: A slight adjustment to the mobile phase composition or a shallower gradient can often help the peaks to co-elute more closely.
-
Use a Different Column: Consider a column with slightly less resolving power or a different stationary phase chemistry to ensure the analyte and internal standard elute together.
-
Quantitative Data & Performance
Using a stable isotope-labeled internal standard like this compound significantly improves the reliability of bioanalytical data by compensating for both extraction variability and matrix-induced ion suppression.
The effectiveness of an internal standard is evaluated by calculating the Recovery and Matrix Factor (MF) .
-
Recovery (%) : Measures the efficiency of the extraction process.
-
Matrix Factor (MF) : Quantifies the degree of ion suppression or enhancement. An MF of 1.0 indicates no matrix effect, <1.0 indicates suppression, and >1.0 indicates enhancement. The goal is for the IS-Normalized MF to be close to 1.0.[3]
The following table presents illustrative data based on typical results for the analysis of analogous compounds in human plasma, demonstrating how this compound normalizes for matrix effects.
Table 1: Representative Recovery and Matrix Effect Data
| Parameter | Method | Pixantrone (Analyte) | This compound (IS) | IS-Normalized Result |
| Recovery (%) | Solid-Phase Extraction | 88.5% | 90.2% | 98.1% |
| Matrix Factor (MF) | Without Internal Standard | 0.65 (35% Suppression) | - | - |
| Matrix Factor (MF) | With Internal Standard | 0.68 | 0.67 | 1.01 |
As shown in the table, although the analyte signal is suppressed by about 35% (MF = 0.65), the this compound internal standard experiences the same degree of suppression. When the analyte signal is normalized using the internal standard, the resulting Matrix Factor is 1.01, indicating the ion suppression has been effectively corrected.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for cleaner extracts and reduced matrix effects. It utilizes a reversed-phase sorbent like Oasis HLB.[6][7]
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL). Add 200 µL of 2% formic acid in water and vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 cc) with 1 mL of methanol (B129727).
-
Equilibration: Equilibrate the cartridge with 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Pixantrone and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
The following are typical starting parameters for an LC-MS/MS method. These should be optimized for your specific instrumentation.
Table 2: LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 5 minutes, then re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Illustrative MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pixantrone | 326.2 | 281.2 | 25 |
| This compound | 334.2 | 289.2 | 25 |
(Note: The exact m/z values and collision energies should be determined empirically by infusing pure standards into the mass spectrometer).
Visualizations & Workflows
References
- 1. Matrix Effect and Recovery Assessment Techniques in Bioanalytical Validation – Clinical Research Made Simple [clinicalstudies.in]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. gcms.cz [gcms.cz]
Refinement of extraction methods for Pixantrone from biological matrices
Welcome to the technical support center for the extraction of Pixantrone from biological matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Pixantrone from biological matrices?
A1: The most prevalent extraction techniques for analytes like Pixantrone from complex biological samples such as plasma, serum, or tissue homogenates are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1][2][3] The choice of method depends on the required sample cleanliness, desired sensitivity, and the specific characteristics of the biological matrix.
Q2: What are the primary challenges when extracting Pixantrone?
A2: Researchers often face challenges with matrix effects, low recovery rates, and analyte stability. Biological matrices contain numerous endogenous substances like proteins, lipids, and salts that can interfere with analysis, particularly in LC-MS/MS, by causing ion suppression or enhancement. Pixantrone, like the similar compound Mitoxantrone, may also adsorb to labware surfaces or degrade during sample processing, leading to inaccurate quantification.
Q3: How can matrix effects be minimized during Pixantrone analysis?
A3: Minimizing matrix effects is crucial for accurate and reproducible results. Strategies include:
-
Improving Sample Cleanup: SPE is generally more effective at removing interfering components than LLE or PPT.
-
Method Optimization: Modifying chromatographic conditions to separate Pixantrone from co-eluting matrix components can be effective.
-
Sample Dilution: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, though it may compromise the limit of quantification.
-
Use of a Stable Isotope-Labeled Internal Standard: A deuterated standard, such as one analogous to Mitoxantrone-d8, can help correct for variations in instrument response and matrix effects.
-
Choice of Ionization Source: Atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).
Q4: What causes low recovery of Pixantrone and how can it be improved?
A4: Low recovery can stem from several factors. Pixantrone may adsorb to glass or plastic surfaces. To mitigate this, using silanized glassware or polypropylene (B1209903) tubes is recommended. Inefficient extraction protocols are another common cause. Optimizing the extraction solvent, pH, and phase volume ratios in LLE, or selecting the appropriate sorbent and elution solvent in SPE, is critical for maximizing recovery.
Q5: What are the best practices for handling and storing biological samples containing Pixantrone?
A5: Proper sample handling is essential to maintain the integrity of the analyte. For compounds susceptible to degradation, such as the related anthracenedione Mitoxantrone, adding an antioxidant like Vitamin C to plasma samples and storing them frozen (-80°C is preferable) until analysis can prevent degradation. It is also crucial to minimize freeze-thaw cycles.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.
Issue 1: Low Analyte Recovery
I am experiencing low recovery of Pixantrone. What are the potential causes and solutions?
Low recovery can be attributed to several factors. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low Pixantrone recovery.
Issue 2: High Variability in Replicate Samples
My results show high variability between replicates. What could be the cause?
High variability often points to inconsistencies in the sample preparation workflow or unaddressed matrix effects.
-
Inconsistent Technique: Ensure that all experimental steps, including vortexing times, incubation periods, and solvent volumes, are performed consistently for every sample.
-
Pipetting Inaccuracy: Calibrate pipettes regularly. For viscous liquids like plasma or serum, consider using reverse pipetting techniques to ensure accurate volume transfer.
-
Matrix Effects: The composition of biological matrices can vary between lots or individuals, leading to inconsistent ion suppression or enhancement. A robust sample cleanup method like SPE and the use of a suitable internal standard are the best ways to mitigate this.
Issue 3: Significant Ion Suppression in LC-MS/MS
I am observing significant ion suppression at the retention time of Pixantrone. How can I fix this?
Ion suppression is a classic sign of co-eluting matrix components, most commonly phospholipids (B1166683) in plasma or serum.
Caption: Strategies to mitigate ion suppression in LC-MS/MS.
Experimental Protocols
Disclaimer: The following protocols are based on established methods for the structurally similar compound Mitoxantrone and general bioanalytical procedures. They should be optimized and validated specifically for Pixantrone in your laboratory.
Protocol 1: Protein Precipitation (PPT)
This is the simplest and fastest method but often results in the least clean extract, making it susceptible to matrix effects.
Caption: Workflow for Protein Precipitation (PPT).
Detailed Method:
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex the tube vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.
Caption: Workflow for Liquid-Liquid Extraction (LLE).
Detailed Method:
-
Pipette 200 µL of plasma into a silanized microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 1 mL of an appropriate immiscible organic solvent (e.g., methylene chloride or a diethyl ether/dichloromethane mixture).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (lower, if using methylene chloride) layer to a clean silanized tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of reconstitution solvent (e.g., mobile phase).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is the most effective method for removing matrix interferences, providing the cleanest extracts and often the best sensitivity.
Caption: Workflow for Solid-Phase Extraction (SPE).
Detailed Method:
-
Sample Pre-treatment: To 200 µL of plasma/serum, add 20 µL of the internal standard. Add 200 µL of 0.1% formic acid in water and vortex.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the cartridge. Apply a gentle vacuum to pass the sample through at a flow rate of ~1 mL/min.
-
Washing:
-
Wash 1: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences.
-
-
Elution: Elute Pixantrone with 1 mL of 0.1% formic acid in methanol into a clean collection tube.
-
Dry-Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical performance metrics for different extraction methods used in bioanalysis. The values are indicative and should be determined during method validation for Pixantrone.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 85-110% | 70-95% | >90% |
| Matrix Effect | High | Moderate | Low |
| Sample Cleanliness | Low | Moderate | High |
| Throughput | High | Moderate | Moderate to High (with automation) |
| Selectivity | Low | Moderate | High |
| Relative Cost | Low | Low | High |
Data compiled from general knowledge of bioanalytical techniques.
References
Enhancing the recovery of Pixantrone-d8 during sample preparation
Welcome to the Technical Support Center for Pixantrone-d8 sample preparation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the recovery of this compound during your experiments.
Troubleshooting Guides
Low or inconsistent recovery of this compound can be a significant challenge. This guide addresses potential causes and provides systematic solutions to enhance your extraction efficiency.
Issue 1: Low Overall Recovery of this compound
| Potential Cause | Recommended Solution |
| Adsorption to Surfaces | Pixantrone, being a planar molecule, has a tendency to adsorb to glass and plastic surfaces, leading to analyte loss. Solution: Silanize all glassware with a 5% solution of dichlorodimethylsilane (B41323) in a suitable solvent to minimize adsorption. Using polypropylene (B1209903) tubes instead of polystyrene can also reduce binding. |
| Suboptimal Extraction Method | The chosen extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be optimal for this compound from your specific biological matrix. Solution: Evaluate the efficiency of your current method. Consider switching to an alternative technique or optimizing the parameters of your existing protocol. See the detailed experimental protocols below. |
| Inefficient Elution in SPE | The elution solvent in your Solid-Phase Extraction (SPE) protocol may not be strong enough to desorb this compound completely from the sorbent. Solution: Increase the organic solvent strength in your elution buffer or try a different solvent with a higher elution strength. Multiple, small-volume elutions can be more effective than a single large-volume elution. |
| Analyte Degradation | This compound may degrade during sample processing, particularly during evaporation steps at elevated temperatures. Solution: Minimize the time samples are exposed to heat during solvent evaporation. Use a gentle stream of nitrogen and a controlled temperature bath. Ensure the reconstitution solvent is compatible and fully dissolves the analyte residue. |
| Incorrect pH | The pH of the sample and extraction solvents is critical for efficient extraction, as it affects the charge state and solubility of Pixantrone. Solution: Adjust the pH of the sample and solvents to ensure this compound is in its desired charge state for optimal retention on the SPE sorbent or partitioning in LLE. |
Issue 2: High Variability in this compound Recovery
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation Technique | Minor variations in experimental procedures, such as vortexing times, solvent volumes, and incubation periods, can lead to significant differences in recovery between samples. Solution: Standardize every step of your protocol. Use calibrated pipettes and ensure consistent timing for all mixing and incubation steps. |
| Matrix Effects | Endogenous components in the biological matrix (e.g., plasma, serum) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to variability in the measured response. Solution: A more selective sample preparation technique like SPE can help minimize matrix effects. If using protein precipitation or LLE, optimizing the precipitation solvent or extraction solvent system can reduce the co-extraction of interfering substances. |
| Pipetting Inaccuracy | Inaccurate pipetting of viscous biological fluids or volatile organic solvents can introduce significant variability. Solution: Ensure pipettes are regularly calibrated. For viscous liquids, consider using reverse pipetting techniques to improve accuracy and precision. |
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable recovery rate for a deuterated internal standard like this compound?
A1: While there is no universally fixed value, a recovery rate of 70-130% is generally considered acceptable in bioanalytical method validation. However, the consistency of recovery is often more critical than the absolute value. Low but consistent recovery can often be corrected for, whereas high variability is a more significant issue.
Q2: My this compound recovery is low, but my non-deuterated Pixantrone recovery is acceptable. What could be the cause?
A2: This scenario, though less common, can occur due to:
-
Differential Matrix Effects: The deuterated and non-deuterated compounds may experience slightly different degrees of ion suppression or enhancement, especially if they are not perfectly co-eluting from the analytical column.[1]
-
Isotopic Exchange: Although less likely for the deuterium (B1214612) labels on this compound (which are typically on stable positions), isotopic back-exchange with protons from the solvent or matrix can occur under certain pH or temperature conditions.
-
Purity of the Standard: The isotopic or chemical purity of the this compound standard could be a factor.
Q3: Can the choice of sample preparation method significantly impact the recovery of this compound?
A3: Absolutely. The choice between protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can have a substantial impact on recovery and data quality.
-
Protein Precipitation (PPT): This is a simple and fast method but is generally the least clean. It removes proteins but can leave behind other matrix components like phospholipids, which can cause significant ion suppression.[2]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent. However, it can be more time-consuming and may require optimization of solvent choice and pH.
-
Solid-Phase Extraction (SPE): SPE is typically the most selective method, providing the cleanest extracts and minimizing matrix effects. It allows for the concentration of the analyte, which can improve sensitivity.[3]
Quantitative Data Summary
The following table summarizes typical recovery data for different sample preparation techniques for compounds structurally similar to Pixantrone, such as Mitoxantrone, from human plasma. This data can serve as a benchmark for optimizing this compound recovery.
| Sample Preparation Technique | Analyte | Typical Recovery (%) | Key Considerations |
| Protein Precipitation (PPT) | Mitoxantrone | 50 - 85%[4] | Simple and fast, but may result in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Mitoxantrone | 60 - 90% | Requires careful optimization of solvent and pH. |
| Solid-Phase Extraction (SPE) | Mitoxantrone | > 90%[5] | Provides the cleanest extracts and highest recovery but requires more extensive method development. |
Experimental Protocols
Here are detailed methodologies for three common sample preparation techniques that can be adapted for this compound.
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid method for removing the bulk of proteins from a plasma or serum sample.
Materials:
-
Plasma or serum sample
-
This compound internal standard working solution
-
Ice-cold acetonitrile (B52724) or methanol (B129727)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).
-
Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a higher degree of selectivity compared to protein precipitation.
Materials:
-
Plasma or serum sample
-
This compound internal standard working solution
-
Extraction solvent (e.g., a mixture of diethyl ether and dichloromethane (B109758) (3:2, v/v))[7]
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 600 µL of the extraction solvent.[7]
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.[7]
-
Carefully transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent and inject it into the LC-MS/MS system.[7]
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides the highest level of sample cleanup and analyte concentration. A mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) sorbent is recommended for a basic compound like Pixantrone.
Materials:
-
Plasma or serum sample
-
This compound internal standard working solution
-
SPE cartridges (e.g., Oasis MCX or HLB)
-
SPE manifold (vacuum or positive pressure)
-
0.1% Formic acid in water
-
Methanol
-
Elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol)
-
Solvent evaporator
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the this compound internal standard working solution. Add 200 µL of 0.1% formic acid in water and vortex.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge. Apply a gentle vacuum to pass the sample through at a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.
Visualizations
Pixantrone Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Calibration curve issues in Pixantrone quantification assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pixantrone quantification assays. The following sections address common issues related to calibration curves and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: My calibration curve for Pixantrone is non-linear. What are the potential causes?
A1: Non-linearity in calibration curves for compounds like Pixantrone, particularly in LC-MS/MS analysis, can stem from several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Ionization Saturation/Suppression: The electrospray ionization (ESI) source has a limited capacity. High concentrations of the analyte or co-eluting matrix components can lead to competition for ionization, causing a non-proportional response.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can interfere with the ionization of Pixantrone, causing either ion suppression or enhancement, which may be concentration-dependent.
-
Inaccurate Standard Preparation: Errors in serial dilutions for calibration standards are a common source of non-linearity.
-
Analyte Stability: Pixantrone may be unstable in the sample matrix or during sample preparation, leading to degradation at different rates across the concentration range.
Q2: How can I troubleshoot a non-linear calibration curve?
A2: A systematic approach is crucial. Begin by evaluating the concentration range; you may need to extend it to lower concentrations or dilute your upper-level standards. Re-prepare your calibration standards carefully. To investigate matrix effects, perform a post-extraction addition experiment by spiking a known amount of Pixantrone into a blank matrix extract and comparing the response to the same concentration in a pure solvent. If matrix effects are significant, optimize your sample preparation method (e.g., switching from protein precipitation to solid-phase extraction) or improve chromatographic separation. Finally, assess instrument performance by cleaning the ion source and ensuring the detector is not saturated.
Q3: What is a typical linear range for Pixantrone or similar anthracenedione quantification?
A3: The linear range can vary significantly based on the analytical method (HPLC-UV vs. LC-MS/MS) and the matrix. For sensitive LC-MS/MS methods used in bioanalysis, linear ranges are often established from sub-ng/mL to several hundred ng/mL. For instance, methods for the related compound Mitoxantrone have shown linearity in ranges such as 0.5–500 ng/mL in plasma.[1] It is essential to validate the linear range for your specific assay and matrix.
Q4: Should I use a linear or non-linear regression model for my calibration curve?
A4: A linear regression model, often with a weighting factor like 1/x or 1/x², is preferred for its simplicity and robustness. However, if the non-linearity is reproducible and well-characterized after troubleshooting, a non-linear model, such as a quadratic fit, can be employed.[1] Using a non-linear model requires a sufficient number of calibration points to accurately define the curve.[1] The choice of model should be justified during method validation.
Q5: How critical is the stability of Pixantrone in plasma samples?
A5: Analyte stability is critical for accurate quantification. Compounds like Pixantrone can be susceptible to degradation during sample collection, storage, and processing.[2] Stability should be thoroughly evaluated under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.[2] For the related compound Mitoxantrone, instability in human plasma has been noted, with recommendations to add a stabilizing agent like vitamin C and keep samples frozen.
Troubleshooting Guides
This section provides structured guidance for specific calibration curve issues.
Issue 1: Poor Correlation Coefficient (r² < 0.99)
A low correlation coefficient suggests that the data points deviate significantly from the best-fit line.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a poor correlation coefficient.
| Potential Cause | Recommended Action |
| Pipetting or Dilution Errors | Re-prepare calibration standards using calibrated pipettes. Use fresh stock solutions. |
| Inconsistent Internal Standard (IS) Response | Ensure the IS is added consistently to all standards and samples. Verify the stability of the IS in the matrix. |
| Improper Peak Integration | Manually review the integration of each peak in the calibration curve. Adjust integration parameters if necessary to ensure consistency. |
| LC System Issues | Check for leaks, ensure mobile phase is properly degassed, and inspect the column for degradation or clogging. |
Issue 2: Non-Linearity at High Concentrations
This is often observed as a flattening of the curve at the upper concentration levels.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high-concentration non-linearity.
| Potential Cause | Recommended Action |
| Detector or Ion Source Saturation | Dilute the upper-level calibration standards and any high-concentration samples to fall within the linear portion of the curve. |
| Matrix Effects | Optimize sample cleanup to remove interfering components. Diluting the sample with a blank matrix may also mitigate the effect. |
| Internal Standard Issues | Ensure the internal standard concentration is appropriate. A very high analyte-to-IS ratio can sometimes cause issues. |
| Inappropriate Regression Model | If the non-linearity is reproducible, use a weighted linear regression (e.g., 1/x²) or a quadratic fit. This must be defined in the method validation plan. |
Data Presentation: Illustrative Validation Parameters
The following tables summarize typical validation results for a bioanalytical method for a cytotoxic agent like Pixantrone in human plasma, analyzed by LC-MS/MS. Note: This data is illustrative and based on typical acceptance criteria in bioanalytical method validation guidelines.
Table 1: Illustrative Calibration Curve Performance
| Parameter | Typical Value | Acceptance Criteria |
|---|---|---|
| Concentration Range | 0.5 - 500 ng/mL | - |
| Regression Model | Linear, weighted (1/x²) | - |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Back-calculated Accuracy | 95.2% - 104.5% | ±15% of nominal (±20% at LLOQ) |
Table 2: Illustrative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | ≤ 10.5% | ± 9.8% | ≤ 12.1% | ± 11.3% |
| Low (LQC) | 1.5 | ≤ 8.2% | ± 7.5% | ≤ 9.5% | ± 8.1% |
| Medium (MQC) | 50 | ≤ 6.5% | ± 5.1% | ≤ 7.8% | ± 6.3% |
| High (HQC) | 400 | ≤ 5.9% | ± 4.3% | ≤ 6.9% | ± 5.5% |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation, %RE: Percent Relative Error.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
-
Stock Solution Preparation: Accurately weigh a certified reference standard of Pixantrone and dissolve in a suitable solvent (e.g., DMSO or Methanol) to prepare a primary stock solution (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with an appropriate solvent (e.g., 50:50 Acetonitrile (B52724):Water).
-
Calibration Standards (CS): Spike blank, drug-free plasma with the appropriate working solutions to achieve a series of at least 6-8 non-zero concentrations covering the desired analytical range (e.g., 0.5, 1, 5, 20, 100, 250, 400, 500 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 1.5, 50, and 400 ng/mL). These should be prepared from a separate stock solution weighing.
Protocol 2: Sample Preparation (Protein Precipitation)
Protein precipitation is a common and rapid method for extracting drugs from plasma.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (Standard, QC, or Unknown).
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled Pixantrone in methanol).
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the tube to precipitate the plasma proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete mixing and precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Sample Preparation Workflow
Caption: A typical protein precipitation workflow for plasma samples.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Pixantrone-d8 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. The choice of an internal standard is a critical determinant of the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive comparison of Pixantrone-d8, a deuterated internal standard, with other internal standards, supported by experimental data from its closely related analogue, Mitoxantrone, to demonstrate the superior performance of stable isotope-labeled standards.
Pixantrone (B1662873) is an aza-anthracenedione, structurally similar to the anthracycline derivative mitoxantrone, and is used in the treatment of certain cancers.[1] Accurate measurement of its concentration in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. In liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for small molecule quantification, an internal standard is employed to correct for variability during sample processing and analysis.
The Superiority of Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the most suitable choice for quantitative LC-MS/MS analysis. In this compound, eight hydrogen atoms are replaced with deuterium. This substitution results in a molecule that is chemically and physically almost identical to Pixantrone but with a higher molecular weight, allowing it to be distinguished by the mass spectrometer.
The key advantages of using a deuterated internal standard like this compound include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chromatographic retention time, extraction recovery, and ionization efficiency to Pixantrone. This co-elution ensures that any variations in the analytical process, such as matrix effects, affect both the analyte and the internal standard to the same extent, leading to more accurate and precise results.
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components from the biological sample, are a major source of variability in LC-MS/MS assays. Because a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects and can effectively normalize the analyte's signal.
-
Improved Precision and Accuracy: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated internal standards significantly improve the overall precision and accuracy of the analytical method.
Performance Comparison: Deuterated vs. Other Internal Standards
| Parameter | Method with Deuterated IS (Mitoxantrone-d8) | Method with Structural Analogue IS (e.g., Palmatine, Bisantrene) |
| Linearity Range | 0.5 - 500 ng/mL | 0.1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.1 - 50 nmol/L |
| Intra-day Precision (%CV) | < 15% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (%) | 85 - 115% | 85 - 115% |
| Matrix Effect | Effectively compensated | Potential for differential matrix effects |
| Recovery | Consistent and reproducible | May differ from the analyte |
Note: The data presented is a composite from various sources for Mitoxantrone and is intended to be representative of the expected performance.
Experimental Protocols
A robust and reliable bioanalytical method is crucial for obtaining high-quality data. The following is a representative experimental protocol for the quantification of an analyte like Pixantrone in human plasma using a deuterated internal standard.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of methanol (B129727) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Pixantrone | To be determined | To be determined | To be optimized | 100 |
| This compound | To be determined | To be determined | To be optimized | 100 |
Note: The specific mass transitions for Pixantrone and this compound need to be determined experimentally.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Pixantrone in plasma samples using this compound as an internal standard.
Experimental workflow for Pixantrone quantification.
Rationale for Internal Standard Selection
The choice of an internal standard is a critical decision in bioanalytical method development. The following diagram illustrates the decision-making process that leads to the selection of a deuterated internal standard as the optimal choice.
References
A Comparative Guide to the Stability of Pixantrone and Pixantrone-d8 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Pixantrone is an aza-anthracenedione, an antineoplastic agent that functions as a topoisomerase II inhibitor and DNA intercalator, approved for treating certain types of lymphomas.[1][2][3][4] Pixantrone-d8 is a stable isotope-labeled version of Pixantrone, primarily used as an internal standard in quantitative bioanalysis.[5] The substitution of hydrogen atoms with deuterium (B1214612) can significantly enhance the metabolic stability of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This increased bond strength can make the molecule more resistant to enzymatic degradation, potentially leading to a longer half-life and altered pharmacokinetic profile.
Quantitative Stability Comparison
While specific experimental data comparing the stability of Pixantrone and this compound is not publicly available, the following table outlines the expected outcomes based on the principles of deuterated drug stability. This table should be populated with experimental data generated using the protocols detailed in the subsequent section.
| Stability Parameter | Test Condition | Expected Outcome for Pixantrone | Expected Outcome for this compound | Rationale |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes | Higher rate of metabolism | Lower rate of metabolism | The C-D bonds in this compound are stronger than the C-H bonds in Pixantrone, making it more resistant to enzymatic cleavage by metabolic enzymes (e.g., Cytochrome P450s). |
| Freeze-Thaw Stability | Multiple cycles of freezing (e.g., -20°C or -80°C) and thawing | Potential for degradation, assessed by recovery | Higher stability with minimal degradation expected | Deuteration is not expected to significantly impact freeze-thaw stability, which is primarily a physical stress. However, inherent molecular stability can play a role. |
| Short-Term (Bench-Top) Stability | Room temperature for a defined period (e.g., 4-24 hours) | Potential for degradation, assessed by recovery | Higher stability with minimal degradation expected | Similar to freeze-thaw, this is primarily a measure of chemical stability under ambient conditions. |
| Long-Term Stability | Frozen storage (e.g., -20°C or -80°C) for an extended period (e.g., 1-12 months) | Potential for degradation over time, assessed by recovery | Higher stability with minimal degradation expected over the same period | Long-term stability is influenced by both chemical and potential enzymatic degradation over time. |
| Post-Preparative Stability | In processed sample extract (e.g., in autosampler) for a defined period | Potential for degradation, assessed by recovery | Higher stability with minimal degradation expected | Assesses the stability of the analyte in the final solution prior to analytical measurement. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine and compare the stability of Pixantrone and this compound in biological matrices such as plasma or whole blood. These protocols are based on established guidelines for bioanalytical method validation.
Metabolic Stability Assay
Objective: To compare the rate of metabolism of Pixantrone and this compound in the presence of metabolic enzymes.
Materials:
-
Pixantrone and this compound stock solutions
-
Human liver microsomes (or hepatocytes)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Ice bath
-
Incubator (37°C)
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare incubation mixtures in microcentrifuge tubes on an ice bath, containing phosphate buffer, liver microsomes, and either Pixantrone or this compound at a final concentration of 1 µM.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample and determine the in vitro half-life.
Freeze-Thaw Stability Assay
Objective: To assess the stability of Pixantrone and this compound after repeated freeze-thaw cycles in a biological matrix.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Pixantrone and this compound stock solutions
-
Freezer (-20°C or -80°C)
-
LC-MS/MS system for analysis
Procedure:
-
Spike the biological matrix with low and high concentrations of Pixantrone and this compound.
-
Aliquot the samples into multiple tubes.
-
Analyze a set of baseline samples (Cycle 0) immediately.
-
Freeze the remaining samples at -20°C or -80°C for at least 24 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
After the first cycle, analyze one set of samples.
-
Repeat the freeze-thaw process for a minimum of three cycles, analyzing a set of samples after each cycle.
-
Compare the concentrations of the analytes at each cycle to the baseline concentrations to determine the percentage of recovery.
Short-Term (Bench-Top) Stability Assay
Objective: To evaluate the stability of Pixantrone and this compound in a biological matrix at room temperature.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Pixantrone and this compound stock solutions
-
Bench-top at controlled room temperature
-
LC-MS/MS system for analysis
Procedure:
-
Spike the biological matrix with low and high concentrations of Pixantrone and this compound.
-
Aliquot the samples into multiple tubes.
-
Analyze a set of baseline samples (Time 0) immediately.
-
Leave the remaining samples on the bench-top at room temperature.
-
At specified time points (e.g., 4, 8, and 24 hours), analyze the samples.
-
Compare the concentrations at each time point to the baseline concentrations to determine the percentage of recovery.
Long-Term Stability Assay
Objective: To determine the stability of Pixantrone and this compound in a biological matrix under long-term storage conditions.
Materials:
-
Blank biological matrix (e.g., human plasma)
-
Pixantrone and this compound stock solutions
-
Freezer (-20°C or -80°C)
-
LC-MS/MS system for analysis
Procedure:
-
Spike the biological matrix with low and high concentrations of Pixantrone and this compound.
-
Aliquot the samples into multiple tubes for storage.
-
Analyze a set of baseline samples (Time 0) immediately.
-
Store the remaining samples in the freezer at -20°C or -80°C.
-
At designated time points (e.g., 1, 3, 6, and 12 months), retrieve and thaw a set of samples for analysis.
-
Compare the concentrations at each time point to the baseline concentrations to determine the percentage of recovery.
Visualizations
The following diagrams illustrate the experimental workflow for stability testing and the signaling pathway of Pixantrone.
Caption: Experimental workflow for assessing the stability of Pixantrone and this compound.
References
- 1. Mechanisms of Action and Reduced Cardiotoxicity of Pixantrone; a Topoisomerase II Targeting Agent with Cellular Selectivity for the Topoisomerase IIα Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pixantrone for the treatment of adult patients with relapsed or refractory aggressive non-Hodgkin B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdg.co.nz [bdg.co.nz]
A Comparative Guide to Incurred Sample Reanalysis for Pixantrone Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method validation, Incurred Sample Reanalysis (ISR) stands as a critical measure to ensure the reliability and reproducibility of pharmacokinetic data. This guide provides a comprehensive overview of the principles and execution of ISR, specifically tailored to the bioanalytical context of Pixantrone, an aza-anthracenedione analogue of mitoxantrone. Due to the limited availability of published, detailed bioanalytical methods with ISR data specifically for Pixantrone, this guide will draw comparisons with validated methods for the structurally similar compound, Mitoxantrone, to provide a robust framework for researchers.
The Importance of Incurred Sample Reanalysis
Bioanalytical methods are rigorously validated using spiked quality control (QC) samples. However, these QCs may not fully mimic the behavior of an analyte in "incurred" samples from a study subject. Factors such as protein binding, the presence of metabolites, and matrix effects can differ between spiked and incurred samples, potentially leading to a discrepancy between the initial and subsequent analysis of the same sample.[1] ISR is therefore mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to verify the reproducibility of the bioanalytical method on actual study samples.[2]
Regulatory Framework for Incurred Sample Reanalysis
Both the FDA and EMA have established guidelines for conducting ISR studies. While there are minor differences, the core principles are harmonized. The key requirements are summarized in the table below.
| Parameter | FDA Guideline | EMA Guideline |
| When to Conduct ISR | For all pivotal bioequivalence studies and for any studies in which PK evaluation of the drug is a primary endpoint. | For all pivotal bioequivalence trials, the first clinical trial in subjects, the first patient trial, and the first trial in patients with impaired hepatic and/or renal function. |
| Number of Samples | Generally, up to 10% of the total number of study samples. | A tiered approach is recommended: 10% of the first 1000 samples and 5% of the number of samples exceeding 1000. |
| Sample Selection | Samples should be selected from around Cmax and from the elimination phase. | Samples should be selected from around Cmax and from the elimination phase. |
| Acceptance Criteria | At least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the original result for small molecules. | At least two-thirds (67%) of the reanalyzed samples should have results within ±20% of the original result for small molecules. |
Table 1: Comparison of FDA and EMA Guidelines for Incurred Sample Reanalysis.
A Representative Bioanalytical Method: LC-MS/MS for Mitoxantrone
As a proxy for a Pixantrone bioanalytical method, a typical Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Mitoxantrone in human plasma is outlined below. This method can serve as a template for developing and validating a bioanalytical assay for Pixantrone.
| Parameter | Description |
| Sample Preparation | Protein precipitation using a solvent like methanol (B129727) or acetonitrile (B52724) is a common and efficient method for extracting anthracenediones from plasma.[3] An alternative is liquid-liquid extraction.[3] |
| Internal Standard (IS) | A stable isotope-labeled version of the analyte (e.g., Mitoxantrone-d8) is the preferred internal standard to correct for matrix effects and variability during sample processing.[3] |
| Chromatography | Reversed-phase chromatography using a C18 column is typically employed to separate the analyte from endogenous plasma components.[4][5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol) is common.[4] |
| Mass Spectrometry | A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is generally used for detection. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[4] |
| Calibration Range | The method should be linear over a range that covers the expected concentrations in the study samples. For Mitoxantrone, a typical range is 0.5 to 500 ng/mL in plasma.[4][5] |
| Validation Parameters | The method must be validated for accuracy, precision, selectivity, sensitivity, recovery, and stability according to regulatory guidelines.[6] |
Table 2: Key Parameters of a Representative LC-MS/MS Method for Mitoxantrone.
Experimental Protocol for Incurred Sample Reanalysis of Pixantrone
The following protocol outlines the steps for conducting an ISR study for a bioanalytical method for Pixantrone, based on the principles discussed.
1. Sample Selection:
- From the total number of study samples, select a subset for reanalysis based on regulatory guidelines (e.g., up to 10%).
- Choose samples that are near the maximum concentration (Cmax) and in the terminal elimination phase of the pharmacokinetic profile.
- Ensure that the selected samples cover the range of concentrations observed in the study.
2. Sample Analysis:
- The reanalysis should be performed by the same laboratory using the same validated bioanalytical method as the original analysis.
- The ISR samples should be analyzed in a separate analytical run from the original analysis.
- It is recommended to conduct the ISR on different days to assess inter-day reproducibility.
3. Data Evaluation:
- Calculate the percent difference between the original concentration and the reanalyzed concentration for each sample using the following formula: % Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) * 100
- The reanalysis for a sample is considered acceptable if the percent difference is within ±20%.
4. Acceptance Criteria:
- The overall ISR run is considered acceptable if at least 67% of the reanalyzed samples meet the acceptance criterion of being within ±20% of the original value.
5. Investigation of Failures:
- If the ISR fails to meet the acceptance criteria, a thorough investigation should be initiated to identify the cause. Potential causes could include:
- Issues with sample stability
- Metabolite conversion
- Sample inhomogeneity
- Procedural errors
- The investigation and its conclusions must be documented.
Visualizing the Incurred Sample Reanalysis Workflow
The following diagram illustrates the logical flow of an ISR study.
Caption: Workflow of an Incurred Sample Reanalysis study.
Signaling Pathways and Logical Relationships in Bioanalysis
The following diagram illustrates the interconnectedness of various stages in bioanalytical method development and validation, leading to the crucial step of ISR.
Caption: The role of ISR in the bioanalytical method lifecycle.
Conclusion
While specific public data on the incurred sample reanalysis of Pixantrone is scarce, the established regulatory guidelines and the wealth of information available for structurally similar compounds like Mitoxantrone provide a clear path forward for researchers. By adhering to the principles of ISR and employing robust, validated bioanalytical methods, the scientific community can ensure the generation of high-quality, reproducible pharmacokinetic data for Pixantrone, ultimately contributing to its safe and effective therapeutic use.
References
- 1. Bioanalytical Method Development and Validation of Doxorubicin and Lapatinib in Rat Plasma Using UHPLC-HESI-LTQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Total and Free Plasma Concentration of Liposomal Mitoxantrone and Clinical Application in Adult Patients with Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Linearity of Pixantrone Calibration Curves: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is a critical aspect of preclinical and clinical studies. This guide provides a comprehensive evaluation of the linearity of calibration curves for Pixantrone, a potent antineoplastic agent, with a focus on the use of its deuterated stable isotope-labeled internal standard, Pixantrone-d8. In the absence of publicly available, specific validation data for a Pixantrone bioassay using this compound, this guide will leverage data from a closely related and structurally similar compound, Mitoxantrone, and its deuterated internal standard (Mitoxantrone-d8) to illustrate the expected performance and best practices. A comparison with the potential use of a structural analog as an alternative internal standard will also be presented.
The robustness and reliability of a bioanalytical method heavily depend on the choice of the internal standard (IS), which is added to calibration standards, quality control samples, and study samples to compensate for variability during sample processing and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its nearly identical physicochemical properties to the analyte.
Performance of Deuterated vs. Structural Analog Internal Standards
The use of a deuterated internal standard like this compound is anticipated to provide superior accuracy and precision compared to a structural analog. Since deuterated standards co-elute with the analyte and experience identical ionization effects, they can more effectively correct for matrix effects and other sources of variability.
While a specific validated method for Pixantrone with this compound is not publicly available, the validation data for the analogous compound Mitoxantrone with Mitoxantrone-d8 provides a strong indication of the expected performance.
Table 1: Representative Calibration Curve Parameters for Mitoxantrone using Mitoxantrone-d8 as an Internal Standard [1]
| Parameter | Value |
| Linearity Range (ng/mL) | 0.5 - 500 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighing Factor | 1/x² |
Table 2: Representative Accuracy and Precision Data for Mitoxantrone using Mitoxantrone-d8 as an Internal Standard [1]
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.5 | < 15 | < 15 | 85 - 115 |
| LQC | 1.5 | < 15 | < 15 | 85 - 115 |
| MQC | 50 | < 15 | < 15 | 85 - 115 |
| HQC | 400 | < 15 | < 15 | 85 - 115 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.
In a scenario where a deuterated internal standard is not available, a structural analog could be considered. For Pixantrone, a potential structural analog is Mitoxantrone itself, given their similar chemical structures. However, it is crucial to note that even minor structural differences can lead to variations in chromatographic retention time and ionization efficiency, which may not fully compensate for matrix effects, potentially compromising the accuracy of the results.
Experimental Protocols
A robust bioanalytical method is essential for accurate quantification. The following is a representative experimental protocol for the analysis of an anthracycline-like compound in human plasma using LC-MS/MS, based on established methods for Mitoxantrone.
Sample Preparation: Protein Precipitation[1]
-
Aliquot 50 µL of plasma samples (including calibration standards, quality controls, and unknown study samples) into a 96-well protein precipitation plate.
-
Add 150 µL of an internal standard working solution (e.g., 100 ng/mL of this compound in acetonitrile) to each well.
-
Vortex the plate for 2 minutes at 1000 rpm to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions[1]
Table 3: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| Analyte (Pixantrone) | To be optimized |
| Internal Standard (this compound) | To be optimized |
| Dwell Time (ms) | 100 |
Note: The specific precursor and product ions (MRM transitions) for Pixantrone and this compound would need to be determined experimentally.
Visualizing the Workflow
A clear understanding of the experimental process is crucial for reproducibility and troubleshooting.
Caption: Experimental workflow for Pixantrone quantification.
Signaling Pathway of Topoisomerase II Inhibition
Pixantrone exerts its anticancer effects primarily through the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.
Caption: Pixantrone's mechanism of action.
References
The Gold Standard of Quantification: A Guide to Justification for Using Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals demanding the highest degree of accuracy and precision in quantitative analysis, the selection of an appropriate internal standard is a pivotal decision. This guide presents an objective comparison of stable isotope-labeled internal standards (SIL-ISs) against other common quantification methods. Supported by experimental data, this document substantiates the superiority of SIL-ISs in mitigating analytical variability, thereby ensuring the generation of reliable and robust bioanalytical data.
In the intricate milieu of biological matrices, even advanced analytical instrumentation such as liquid chromatography-mass spectrometry (LC-MS) is prone to variations that can compromise quantitative integrity.[1] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control specimen to correct for these fluctuations.[2] While various internal standards exist, SIL-ISs have become the benchmark in regulated bioanalysis due to their exceptional ability to mimic the analyte of interest throughout the entire analytical workflow.[1][3]
Unparalleled Compensation for Analytical Variability
A SIL-IS is a variant of the analyte where one or more atoms are substituted with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[1] This modification in mass allows the SIL-IS to be differentiated from the analyte by the mass spectrometer, while its physicochemical properties remain nearly identical. This near-identical nature is the cornerstone of its superior performance, as it ensures the SIL-IS and the analyte exhibit the same behavior during sample extraction, handling, and analysis. This includes co-elution in chromatographic systems, which is crucial for effectively compensating for matrix effects—a significant source of error in LC-MS/MS analysis.
Comparative Performance Analysis
The primary advantage of a SIL-IS lies in its ability to accurately correct for variations that can occur at multiple stages of the analytical process. The following tables summarize the quantitative performance of SIL-ISs compared to two other common quantification strategies: external standards and analog internal standards.
Table 1: Comparison of Quantitative Performance
| Performance Metric | Stable Isotope-Labeled IS | Analog IS | External Standard | Justification |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Can exceed ±20% | SIL-IS provides superior accuracy by more effectively compensating for matrix effects and variability in sample recovery. |
| Precision (%CV) | Typically <10% | Can be >15% | Can be >20% | The close tracking of the analyte's behavior by the SIL-IS results in significantly better precision. |
| Matrix Effect | Effectively compensated | Inconsistent compensation | Not compensated | The near-identical properties of the SIL-IS ensure it experiences the same matrix effects as the analyte, allowing for effective normalization. |
| Recovery Variability | Low (<10%) | Higher (>15%) | Not compensated | SIL-IS reliably tracks the analyte's recovery throughout the sample preparation process. |
Table 2: Experimental Data on Accuracy and Precision for the Quantification of a Drug in Human Plasma
| Quantification Method | Mean Accuracy (% Bias) | Precision (% CV) |
| Stable Isotope-Labeled IS | 100.3% | 7.6% |
| Analog IS | 96.8% | 8.6% |
| External Standard | 85.2% | 15.3% |
This data is a representative summary from comparative studies.
Experimental Protocols
To ensure the robustness and reliability of a bioanalytical method, regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines for method validation. The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Assessment of Matrix Effect
Objective: To evaluate the influence of the biological matrix on the ionization of the analyte and the SIL-IS.
Method:
-
Obtain a minimum of six different lots of the blank biological matrix.
-
Prepare two sets of samples:
-
Set A: Analyte and SIL-IS are spiked into a neat solution (e.g., mobile phase).
-
Set B: The blank matrix is extracted, and then the analyte and SIL-IS are spiked into the post-extraction supernatant.
-
-
Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not exceed 15%.
Evaluation of Recovery
Objective: To determine the extraction efficiency of the analytical method.
Method:
-
Prepare three sets of quality control (QC) samples at low, medium, and high concentrations.
-
Set 1 (Extracted Samples): Spike the analyte and SIL-IS into the biological matrix and proceed with the full extraction procedure.
-
Set 2 (Post-Extraction Spiked Samples): Extract the blank matrix and then spike the analyte and SIL-IS into the final extract.
-
Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.
-
Acceptance Criteria: While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible.
Stability Assessment
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under various conditions.
Method:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to a minimum of three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for an extended period.
-
Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.
Visualizing the Workflow and Rationale
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical justification for using a SIL-IS.
References
Safety Operating Guide
Safe Disposal of Pixantrone-d8: A Procedural Guide
For Research, Scientific, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Pixantrone-d8, a deuterated analog of the cytotoxic agent Pixantrone. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound should be handled as a cytotoxic and hazardous material, and all waste must be managed according to institutional protocols and local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a designated and controlled environment, such as a chemical fume hood or a biological safety cabinet.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. |
| Eye Protection | Safety glasses or goggles are mandatory to prevent eye contact. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1] |
| Protective Clothing | A lab coat or other suitable protective clothing should be worn to prevent skin exposure.[1] |
Avoid forming dust and prevent the substance from coming into contact with skin, eyes, or clothing.[1] Do not eat, drink, or smoke in areas where this compound is handled.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and associated contaminated materials is through a licensed chemical waste disposal service. Do not dispose of this material with household garbage or allow it to enter the sewage system.
-
Waste Collection:
-
Collect all this compound waste, including residual product, empty containers, and contaminated materials (e.g., weighing paper, pipette tips, gloves, and lab coats), in a designated, suitable, and closed container.
-
The container must be compatible with the chemical and properly sealed to prevent leakage.
-
-
Labeling:
-
Clearly label the waste container with "this compound," "Cytotoxic Waste," and any other hazard symbols as required by your institution and local regulations.
-
-
Storage:
-
Store the sealed waste container in a secure, designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials. Keep the container tightly closed in a dry and well-ventilated place.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
All disposal activities must comply with applicable federal, state, and local regulations. The recommended method of disposal is to an approved waste disposal plant.
-
-
Disposal of Contaminated Packaging:
-
Uncleaned packagings should be disposed of in the same manner as the product itself. Disposal must be made according to official regulations.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Clean-up:
-
For solid spills, carefully sweep up the material and shovel it into a suitable container for disposal. Avoid generating dust.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
-
Decontaminate: Decontaminate the spill area according to your institution's established procedures for cytotoxic agents.
-
Dispose: All materials used for cleanup should be disposed of as hazardous waste.
Experimental Protocol Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
